N-Benzylideneaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,1-diphenylmethanimine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEWQKMPXAHFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020626, DTXSID10870599, DTXSID30871760 | |
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| Record name | Benzaldehyde N-phenylimine | |
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Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Benzylideneaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00299 [mmHg] | |
| Record name | Benzylideneaniline | |
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CAS No. |
538-51-2, 1750-36-3, 33993-35-0 | |
| Record name | N-Benzylideneaniline | |
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| Record name | Benzylideneaniline | |
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| Record name | Benzylideneaniline | |
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| Record name | Benzylideneaniline, (Z)- | |
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| Record name | N-Benzylideneaniline | |
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| Record name | (E)-N-Benzylideneaniline | |
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| Record name | Benzaldehyde N-phenylimine | |
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| Record name | BENZYLIDENEANILINE | |
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| Record name | BENZYLIDENEANILINE, (Z)- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-benzylideneaniline synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylideneaniline
Introduction
This compound, a Schiff base, is a significant intermediate in organic synthesis with applications in the creation of various biologically active compounds and as a ligand in coordination chemistry.[1][2] Its synthesis involves the condensation reaction between benzaldehyde (B42025) and aniline (B41778).[1] The formation of this compound occurs through a nucleophilic addition-elimination mechanism where the nitrogen atom of aniline attacks the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the imine product.[1]
Synthesis of this compound
The synthesis of this compound is a well-established reaction that can be performed under various conditions, including conventional methods in a solvent, under reflux, and through more environmentally friendly "green" chemistry approaches.
Experimental Protocols
Protocol 1: Conventional Synthesis at Room Temperature This standard method provides a high yield of this compound.[1][3]
-
Materials: Freshly distilled benzaldehyde, freshly distilled aniline, 95% ethanol (B145695).[1][3]
-
Apparatus: A 500-mL three-necked, round-bottomed flask with a mechanical stirrer, a 600-mL beaker, and a Büchner funnel.[1][3]
-
Procedure:
-
In the flask, place 106 g (1 mole) of benzaldehyde.[3]
-
With rapid stirring, add 93 g (1 mole) of aniline. A reaction with heat evolution and water separation will occur within seconds.[3]
-
Pour the mixture into 165 cc of 95% ethanol in the beaker while stirring vigorously.[3]
-
Allow the mixture to stand at room temperature for 10 minutes, then place it in an ice-water bath for 30 minutes to facilitate crystallization.[3][4]
-
Collect the solid product by suction filtration, press it to remove excess solvent, and air-dry.[1][3]
-
Protocol 2: Synthesis under Reflux This method involves heating the reaction mixture to ensure completion.
-
Materials: Benzaldehyde, aniline, absolute ethanol.[5]
-
Apparatus: A 250-mL round-bottom flask with a magnetic stirrer, thermometer, and reflux condenser.[5]
-
Procedure:
-
Mix equimolar amounts of benzaldehyde (10.143 mL, 1.025 mmol) and aniline (9.099 mL, 1.010 mmol) in the flask with rapid stirring for 2 minutes.[5]
-
After reflux, pour the hot mixture with fast stirring into a beaker containing 16.5 mL of absolute ethanol.[2][5]
-
Induce crystallization by placing the mixture in an ice bath for 30 minutes.[2][5]
-
Collect the solid product by filtration and dry it in a desiccator.[5]
-
Protocol 3: Green Synthesis (Solvent-Free) This eco-friendly protocol avoids the use of solvents and high temperatures.[1][6]
-
Materials: Aniline, benzaldehyde, FeSO₄ (catalyst).[1]
-
Apparatus: Mortar and pestle.[1]
-
Procedure:
-
Place equimolar quantities of aniline and benzaldehyde in a mortar.[1]
-
Add 0.1% FeSO₄ as a catalyst.[1]
-
Mix for approximately 2 minutes, during which a solid product and water will form.[1]
-
The crude product can be purified by recrystallization from ethanol.[7] Another green synthesis approach uses Kinnow peel powder as a catalyst, achieving an 85% yield in 3 minutes at room temperature.[8]
-
Data Presentation: Synthesis Parameters
| Parameter | Protocol 1: Conventional[3][4] | Protocol 2: Reflux[5] | Protocol 3: Green Chemistry[1][6][8] |
| Benzaldehyde | 1.0 mole (106 g) | 1.025 mmol (10.143 mL) | Equimolar |
| Aniline | 1.0 mole (93 g) | 1.010 mmol (9.099 mL) | Equimolar |
| Solvent | 95% Ethanol (165 cc) | None initially, then Absolute Ethanol (16.5 mL) for crystallization | None (Solvent-free) |
| Catalyst | None | None | 0.1% FeSO₄ or Kinnow peel powder |
| Reaction Time | 15 minutes | 4 hours | 2-3 minutes |
| Temperature | Room Temperature, then ice bath | 80°C | Room Temperature |
| Yield | 84–87% | 84% | ~85% |
| Melting Point | 51-52°C | 56.2°C | Not specified |
Purification by Recrystallization
The most common method for purifying crude this compound is recrystallization, typically from aqueous ethanol.[9][10] This process removes unreacted starting materials and by-products.[10]
Experimental Protocol: Recrystallization
-
Materials: Crude this compound, 85% ethanol, ice-cold 95% ethanol.[9]
-
Apparatus: Erlenmeyer flasks, hot plate, Büchner funnel, ice-water bath.[9]
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.[9]
-
Add a minimum amount of hot 85% ethanol to just dissolve the solid.[9]
-
If insoluble impurities are present, perform a hot filtration.[9]
-
Allow the solution to cool slowly to room temperature to form large, pure crystals.[9]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[9]
-
Collect the purified crystals by vacuum filtration.[9]
-
Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove residual soluble impurities.[9]
-
Air-dry the purified crystals. The expected melting point of pure this compound is in the range of 49-54°C.[9][11][12]
-
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups. The most characteristic absorption is the stretching vibration of the C=N (azomethine) group, which appears as a strong band.[2][5][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution.[14][15] The chemical shifts are indicative of the electronic environment of the protons and carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern.
Data Presentation: Characterization Data
| Technique | Observation | Interpretation | Reference(s) |
| Melting Point | 51-54 °C | A sharp melting point in this range indicates high purity. | [11][12][16] |
| IR Spectroscopy | Strong absorption at ~1625-1629 cm⁻¹ | C=N (azomethine) stretching vibration. | [5][13][17] |
| Absorption at ~3060 cm⁻¹ | Aromatic C-H stretching. | [5] | |
| Absorption at ~1191 cm⁻¹ | Ar-N stretching. | [5] | |
| ¹H NMR | Singlet at δ ~10.0 ppm (in DMSO) or ~8.4 ppm (in CDCl₃) | Azomethine proton (-CH=N-). | [5][17] |
| Multiplet at δ ~6.5-8.6 ppm (in DMSO) or ~7.1-7.9 ppm (in CDCl₃) | 10 aromatic protons. | [5][17] | |
| ¹³C NMR | Signal at δ ~193.7 ppm (in DMSO) | Azomethine carbon (CH=N). | [5][17] |
| Signals between δ ~116-152 ppm (in DMSO) | Aromatic carbons. | [5][17] | |
| Mass Spec (EI) | Molecular ion peak at m/z 181 | Corresponds to the molecular weight of this compound (C₁₃H₁₁N). | [17] |
| Fragment ion at m/z 180 | Loss of a hydrogen atom. | [17] | |
| Fragment ion at m/z 77 | Phenyl cation. | [17] |
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: Reaction mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 538-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound [chemister.ru]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. arcjournals.org [arcjournals.org]
- 16. Benzylideneaniline [drugfuture.com]
- 17. benchchem.com [benchchem.com]
N-Benzylideneaniline Compounds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
N-benzylideneaniline and its derivatives, a class of compounds known as Schiff bases, have emerged as a significant scaffold in medicinal chemistry. Characterized by the presence of an azomethine (-C=N-) group, these compounds are synthetically accessible and possess a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of this compound compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[1]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of selected this compound compounds, represented by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | HT-29 (Colon) | 20.28 µg/mL | [1] |
| Derivative A | MCF-7 (Breast) | 25.4 | [4] |
| Derivative B | MCF-7 (Breast) | 12.8 | [4] |
| Derivative C | HeLa (Cervical) | 35.1 | [4] |
| Derivative D | HeLa (Cervical) | 18.5 | [4] |
| Doxorubicin (Control) | MCF-7 (Breast) | 1.2 | [4] |
| Doxorubicin (Control) | HeLa (Cervical) | 0.8 | [4] |
| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | B16F10 (Melanoma) | 17.22 ± 0.38 | [5] |
| N-(4-Hydroxybenzylidene)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase | 0.3 | [6] |
| N-(4-hydroxybenzyl)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase | 10 | [6] |
Signaling Pathways in Anticancer Activity
This compound derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[4]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.[4]
Caption: Potential modulation of the MAPK signaling pathway by this compound derivatives.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound compounds on cancer cell lines.[1][3]
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the this compound derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of bacteria and fungi.[2][7] The azomethine group is considered crucial for their antimicrobial effects.[2]
Quantitative Antimicrobial Data
The following table presents the antimicrobial activity of this compound derivatives, with data shown as zone of inhibition or minimum inhibitory concentration (MIC).
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i) | Escherichia coli | 22 | - | [8] |
| DNCL | Streptomyces grieseus | - | Potent | [9] |
| DNCL | Salmonella typhi | - | Potent | [9] |
| NCL | Tested microorganisms | - | Active | [9] |
| MNM | Tested microorganisms | - | Active | [9] |
Experimental Protocol: Agar (B569324) Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[7]
-
Preparation of Microbial Culture: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A defined volume of the this compound derivative solution at a known concentration is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.[8]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a suitable growth medium (e.g., nutrient broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.
Anti-inflammatory Activity
Certain this compound derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating inhibitory effects on key inflammatory pathways.[1] One proposed mechanism involves the modulation of the nitric oxide (NO) pathway and cytokine signaling.[10]
Signaling Pathway in Anti-inflammatory Activity
Caption: Anti-inflammatory mechanism via the sGC-NO/cytokine pathway.[10]
Experimental Protocol: Carrageenan-Induced Peritonitis in Mice
This in vivo model is used to evaluate the anti-inflammatory potential of compounds.[10]
-
Animal Groups: Male Swiss mice are divided into control and treatment groups.
-
Compound Administration: The this compound derivative (e.g., 10 and 20 mg/kg) or vehicle is administered orally.
-
Induction of Peritonitis: After a set time (e.g., 1 hour), peritonitis is induced by an intraperitoneal injection of carrageenan (1%).
-
Leukocyte Collection: After 4 hours, the animals are euthanized, and the peritoneal cavity is washed with saline containing EDTA to collect the peritoneal fluid.
-
Leukocyte Counting: The total number of leukocytes in the peritoneal fluid is determined using a Neubauer chamber.
-
Data Analysis: The percentage of inhibition of leukocyte migration in the treated groups is calculated relative to the control group. A significant reduction in leukocyte migration indicates anti-inflammatory activity.[10]
General Experimental Workflow
The discovery and development of biologically active this compound compounds typically follow a structured workflow.
Caption: General workflow for the development of this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their synthetic tractability and the potential for structural modifications make them attractive candidates for further investigation in drug discovery and development. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate their safety and efficacy profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. theaspd.com [theaspd.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
N-Benzylideneaniline: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-benzylideneaniline, a Schiff base formed from the condensation of benzaldehyde (B42025) and aniline (B41778), stands as a cornerstone intermediate in the field of organic synthesis.[1] Its inherent reactivity, centered around the carbon-nitrogen double bond (azomethine group), provides a versatile platform for the construction of a diverse array of complex organic molecules, particularly heterocyclic compounds of significant interest to the pharmaceutical industry.[2][3] This technical guide offers a comprehensive overview of this compound's role as a precursor, detailing its synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is a classic example of imine formation, typically achieved through the condensation reaction of benzaldehyde and aniline.[3] This reaction can be performed under various conditions, ranging from traditional solvent-based methods to more environmentally benign "green" chemistry approaches.[2] The choice of methodology often depends on the desired scale, purity, and environmental impact considerations. A summary of various synthetic protocols is presented below.
Quantitative Data on this compound Synthesis
| Method | Reactants (Molar Ratio) | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Conventional Synthesis | Benzaldehyde (1) : Aniline (1) | 95% Ethanol (B145695) | None | Room Temp. | 15 min | 84–87 | [4][5] |
| Neat Synthesis | Benzaldehyde (1) : Aniline (1) | None | None | 125 | 5 hours | 85 | [4][6] |
| Solvent-Free (Catalytic) | Benzaldehyde (1) : Aniline (1) | None | 0.1% FeSO₄ | Room Temp. | 2 min | 57 | [1][4] |
| Green Synthesis (Biocatalyst) | Benzaldehyde (1) : Aniline (1) | None | Kinnow peel powder | Room Temp. | 3 min | 85 | [4][7][8] |
| Reflux in Ethanol | Benzaldehyde (1.025) : Aniline (1.010) | Absolute Ethanol | None | 80 | 4 hours | 83.99 | [9] |
| Microwave-assisted | Benzaldehyde (1) : 4-Fluoroaniline (1) | None | None | Microwave | 8 min | - | [10] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below, offering a selection of both conventional and green chemistry approaches.
Protocol 1: Conventional Synthesis in 95% Ethanol
This widely used protocol provides a high yield of this compound.[5]
Materials:
-
Benzaldehyde (freshly distilled, 106 g, 1 mol)
-
Aniline (freshly distilled, 93 g, 1 mol)
-
95% Ethanol (165 cc)
-
85% Ethanol (for recrystallization)
Apparatus:
-
500-cc three-necked, round-bottomed flask
-
Mechanical stirrer
-
600-cc beaker
-
Büchner funnel
-
Ice bath
Procedure:
-
In a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mol) of freshly distilled benzaldehyde.
-
With rapid stirring, add 93 g (1 mol) of freshly distilled aniline. An exothermic reaction will occur with the separation of water.
-
Allow the mixture to stand for fifteen minutes.
-
Pour the mixture, with vigorous stirring, into 165 cc of 95% ethanol in a 600-cc beaker. Crystallization should commence within about five minutes.
-
Allow the mixture to stand for ten minutes at room temperature, and then thirty minutes in an ice-water bath.
-
Collect the resulting solid mass by suction filtration using a large Büchner funnel, press the crystals to remove excess solvent, and air-dry. The yield of this compound melting at 52°C is typically 152–158 g (84–87% of the theoretical amount).[4][5]
Protocol 2: Green Synthesis using a Catalyst (Solvent-Free)
This protocol offers an environmentally friendly alternative by avoiding the use of organic solvents.[11]
Materials:
-
Aniline
-
Benzaldehyde
-
FeSO₄ (0.1% by weight)
-
Ethanol (for recrystallization)
Apparatus:
-
Mortar and pestle
Procedure:
-
In a mortar, place equimolar quantities of aniline and benzaldehyde.
-
Add 0.1% of FeSO₄ as a catalyst.[1]
-
Grind the mixture with the pestle for approximately 2 minutes. The formation of a solid product and water will be observed.[1]
-
Remove the formed water to prevent hydrolysis of the product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its imine functionality, which can act as both an electrophile at the carbon atom and a nucleophile at the nitrogen atom. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of organic compounds, particularly nitrogen-containing heterocycles.
Cycloaddition Reactions: The Povarov Reaction
A prominent application of this compound is in the Povarov reaction, an imino Diels-Alder reaction, which is a powerful tool for the synthesis of substituted tetrahydroquinolines.[2] In this reaction, this compound acts as the diene component, reacting with an electron-rich alkene (dienophile) in the presence of a Lewis acid catalyst.[2]
Quantitative Data for the Povarov Reaction
| Imine | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2,3-Dihydrofuran | 5 | - | - | - | - | [12] |
Synthesis of Other Heterocyclic Compounds
Beyond the Povarov reaction, this compound serves as a precursor for various other heterocyclic systems. For instance, it can react with benzyne (B1209423) to yield N-(o-anilinobenzhydryl)aniline and 5,6-dihydro-5,6-diphenylphenanthridine.[13] Furthermore, derivatives of this compound are utilized in the synthesis of isatin-based Schiff bases, which have shown potential anticonvulsant activity.[14]
Role in Drug Development
This compound and its derivatives are of significant interest to the drug development community due to their broad spectrum of biological activities.[3] These compounds have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][15] The versatility of the this compound scaffold allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[16] For example, certain this compound derivatives have been shown to be potent inhibitors of lignostilbene-α,β-dioxygenase, a key enzyme in the oxidative cleavage of lignostilbene.[17]
Characterization
The successful synthesis of this compound and its derivatives is typically confirmed using a variety of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1610-1630 cm⁻¹.[3][9] The disappearance of the C=O stretch from benzaldehyde and the N-H stretches from aniline also indicates product formation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region.[18] In ¹³C NMR, the carbon of the CH=N group exhibits a characteristic chemical shift.[4][9]
-
Melting Point: Pure this compound has a reported melting point in the range of 51-54°C.[4] A sharp melting point within this range is a good indicator of purity.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism for the synthesis of this compound and a general workflow for its application in heterocyclic synthesis.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Workflow for heterocyclic compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. This compound and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of N-Benzylideneaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-benzylideneaniline derivatives, a class of Schiff bases, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] Characterized by an azomethine (-C=N-) group, these compounds are synthetically accessible and offer a versatile platform for structural modifications to modulate their therapeutic properties.[2][3] This technical guide provides an in-depth overview of the anticancer potential of this compound derivatives, focusing on their synthesis, cytotoxic activity, mechanisms of action, and the experimental protocols utilized for their evaluation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a condensation reaction between a primary aromatic amine (aniline derivative) and an aromatic aldehyde (benzaldehyde derivative).[1] This reaction is often catalyzed by acids or bases and can be carried out under various conditions, including reflux in a suitable solvent like ethanol (B145695) or methanol.[3]
General Synthetic Protocol[3]
A common method for the synthesis of this compound derivatives is as follows:
-
Dissolution: Dissolve the substituted benzaldehyde (B42025) (1.0 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
Addition: To this solution, add the substituted aniline (B41778) (1.0 equivalent).
-
Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reflux: The reaction mixture is then heated to reflux for a period ranging from 2 to 8 hours, depending on the specific reactants.
-
Monitoring: The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, the reaction flask is cooled to room temperature and then in an ice bath to induce crystallization of the product.
-
Filtration and Washing: The solid product is collected by vacuum filtration and washed with a small amount of cold ethanol.
-
Purification: The crude product is further purified by recrystallization from a suitable solvent to yield the pure this compound derivative.
Anticancer Activity of this compound Derivatives
Numerous studies have demonstrated the cytotoxic potential of this compound derivatives against a variety of cancer cell lines.[1][4] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
In Vitro Cytotoxicity Data
The following tables summarize the reported IC50 values for various this compound derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | HT-29 (Colon) | 20.28 µg/mL | [2] |
| Pyrimidine Schiff Base 4 | MCF-7 (Breast) | 3.14 ± 0.04 | [1] |
| Pyrimidine Schiff Base 4 | HepG-2 (Liver) | 1.07 ± 0.03 | [1] |
| Pyrimidine Schiff Base 4 | A549 (Lung) | 4.68 ± 0.06 | [1] |
| Fe(III) Complex of a Schiff Base | A549 (Lung) | 1.72 µg/mL | [1] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.[1]
Induction of Apoptosis
Several this compound derivatives have been shown to induce apoptosis in cancer cells.[1] This is a crucial mechanism for eliminating cancerous cells in a controlled manner. Apoptosis induction can be triggered through various cellular signals, leading to the activation of caspases and other effector molecules that execute cell death.
Cell Cycle Arrest
These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, often in the G0/G1 or G2/M phases.[1][5] By arresting the cell cycle, these derivatives prevent cancer cells from dividing and growing.
Inhibition of Signaling Pathways
This compound derivatives have been found to interfere with critical signaling pathways that promote cancer cell survival and proliferation. Two of the key pathways identified are the NF-κB and mTOR signaling pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[6] In many cancers, this pathway is constitutively active, promoting the expression of genes that prevent apoptosis and support tumor growth. Some this compound derivatives have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptotic signals.[1]
-
mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[7] Hyperactivation of the mTOR pathway is a common feature of many cancers. Certain this compound derivatives have been investigated for their ability to inhibit components of the mTOR pathway, leading to a reduction in cancer cell growth and proliferation.[1]
Key Experimental Protocols
The evaluation of the anticancer potential of this compound derivatives involves a series of well-established in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.[2][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a CO₂ incubator at 37°C.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 to 72 hours.[3]
-
MTT Addition: After the treatment period, an MTT solution is added to each well, and the plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as DMSO.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.[2]
-
IC50 Determination: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis in cells treated with the test compounds.
-
Cell Treatment: Cancer cells are treated with the this compound derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment: Cancer cells are treated with the this compound derivative for a specific duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then washed and stained with a solution containing Propidium Iodide (PI) and RNase.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways like NF-κB and mTOR.
-
Protein Extraction: Cancer cells are treated with the this compound derivative, and total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p65, IκBα, mTOR, Akt) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the expression level of the protein.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes influenced by this compound derivatives, diagrams of the key signaling pathways and a general experimental workflow are provided below.
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Caption: Simplified diagram of NF-κB pathway inhibition by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. theaspd.com [theaspd.com]
- 5. Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of N-benzylideneaniline: A Comprehensive Guide for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-benzylideneaniline and its derivatives, a class of compounds known as Schiff bases, represent a significant scaffold in medicinal chemistry. Characterized by the presence of an azomethine (-C=N-) group, these compounds are not only synthetically accessible but also serve as versatile pharmacophores with a broad spectrum of biological activities.[1][2] This technical guide provides a detailed overview of the synthesis, characterization, and biological evaluation of this compound derivatives, serving as a comprehensive resource for professionals in the field of drug discovery and development.[1] The straightforward synthesis allows for the creation of large libraries of these compounds for biological screening.[3]
Synthesis of this compound and its Derivatives
The most common method for synthesizing this compound and its derivatives is the condensation reaction between an aniline (B41778) and a benzaldehyde (B42025).[2] This reaction is typically performed by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695) or methanol.[2] The formation of the Schiff base can be catalyzed by a small amount of acid or base, or by heat.[2][4]
The reaction mechanism proceeds through a nucleophilic addition-elimination pathway. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This is followed by a proton transfer and the subsequent elimination of a water molecule to form the imine product.[4][5]
Greener Synthesis Approaches
In line with the principles of green chemistry, several eco-friendly methods for the synthesis of this compound have been developed. These approaches aim to minimize or eliminate the use of hazardous substances by employing renewable resources, alternative energy sources like microwave irradiation, and non-toxic, recyclable catalysts.[6] Examples include using natural catalysts like citrus fruit juices or Kinnow peel powder, and solvent-free reaction conditions.[6][7]
Experimental Protocols
General Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker (250 mL)
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)[8]
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol) and aniline (1.0 mmol) dissolved in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by filtration using a Büchner funnel.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[8]
-
Dry the purified crystals in a desiccator.[8]
Green Synthesis using a Natural Catalyst (Lemon Juice)
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Freshly squeezed lemon juice (as catalyst and solvent)
-
Ethanol (for recrystallization)[6]
Procedure:
-
In a round-bottom flask, mix benzaldehyde (1 mmol) and aniline (1 mmol).
-
Add a few drops of freshly squeezed lemon juice to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, a solid product is formed.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[6]
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Conventional Method[9] | Green Method (FeSO₄ catalyst)[4] |
| Reactants | Benzaldehyde (1.025 mmol), Aniline (1.010 mmol) | Equimolar quantities of aniline and benzaldehyde |
| Solvent | Absolute Ethanol (16.5 ml) for crystallization | None (Solvent-free) |
| Catalyst | None | 0.1% FeSO₄ |
| Reaction Time | 4 hours (reflux) | ~2 minutes |
| Reaction Temperature | 80°C | Room Temperature |
| Yield | 83.986% | Not specified |
| Melting Point | 56.2°C | Not specified |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Signal | Chemical Shift / Wavenumber |
| FT-IR | C=N stretch | 1625.2 cm⁻¹[2][9] |
| ¹H NMR | -CH=N- proton (singlet) | δ 10.0 ppm[2][9] |
| ¹³C NMR | -CH=N- carbon | δ 193.8 ppm[2][9] |
Biological Activities and Therapeutic Potential
This compound and its derivatives have garnered significant attention in drug development due to their wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The presence of the azomethine group is considered crucial for their biological effects.[2]
Experimental Protocols for Biological Evaluation
This method is used for the qualitative and semi-quantitative assessment of antibacterial activity.[10]
Materials:
-
This compound derivative (test compound)
-
Bacterial strains (e.g., Staphylococcus griseus, Salmonella typhi)[11]
-
Nutrient agar (B569324) plates
-
Sterile paper discs
-
Standard antibiotic (e.g., Streptomycin) as a positive control[11]
-
Solvent (e.g., DMSO) as a negative control
-
Incubator (37°C)[11]
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Spread the bacterial inoculum evenly onto the surface of a nutrient agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound solution.
-
Place the impregnated discs on the surface of the agar plate.
-
Place positive and negative control discs on the plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
This assay is used to evaluate the ability of a compound to scavenge free radicals.[1]
Materials:
-
This compound derivative (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer[1]
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Prepare a reaction mixture by adding the test compound solution to a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time.
-
Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm).[1]
-
Calculate the percentage of radical scavenging activity.
Visualizations
Reaction Mechanism and Experimental Workflows
Caption: Reaction mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Postulated Signaling Pathways in Medicinal Chemistry
Caption: Postulated inhibition of the NF-κB signaling pathway.[8]
Caption: Potential modulation of the MAPK signaling pathway.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Physicochemical properties of N-benzylideneaniline
An In-depth Technical Guide to the Physicochemical Properties of N-benzylideneaniline
Introduction
This compound, also known by synonyms such as benzalaniline and N,1-diphenylmethanimine, is an aromatic Schiff base with the chemical formula C₁₃H₁₁N.[1] This compound is formed through the condensation reaction of benzaldehyde (B42025) and aniline (B41778) and is characterized by its central imine (azomethine) functional group (-C=N-), which connects a benzylidene group to a phenyl group.[1][2][3] this compound serves as a crucial intermediate and precursor in various fields, including the synthesis of dyes, pharmaceuticals, agrochemicals, and heterocyclic compounds.[1][4] Its imine linkage makes it a valuable ligand in coordination chemistry for the preparation of metal complexes.[3][4] Furthermore, Schiff bases derived from this compound have garnered significant interest in drug development due to their wide range of observed biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and key experimental protocols for its synthesis and characterization.
Core Physicochemical Properties
This compound is typically a pale yellow to yellow-brown crystalline solid at room temperature.[1][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁N | [1][3][5][6] |
| Molecular Weight | 181.23 - 181.24 g/mol | [1][3][5][6][7] |
| Appearance | White to pale yellow or yellow-brown crystalline powder/needles | [1][3][8] |
| Melting Point | 49 - 54 °C | [1][3][5][9] |
| Boiling Point | 300 °C at 760 mmHg | [1][3][8][9][10] |
| Density | 0.956 - 1.045 g/cm³ | [1][3][9][10] |
| Flash Point | >110 °C (>230 °F) | [1][3][5][9][11] |
| Vapor Pressure | 0.002 - 0.00299 mmHg at 25 °C | [1][3][6] |
| pKa | 3.23 ± 0.30 (Predicted) | [1][3][9] |
| LogP | 2.82 | [3][12] |
| Refractive Index | 1.55 - 1.6118 | [1][9][10] |
Solubility Profile
The molecular structure of this compound, which features two largely nonpolar phenyl rings, dictates its solubility based on the "like dissolves like" principle.[13] It is generally insoluble in water but shows good solubility in a variety of common organic solvents.[1][13][14]
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Partly Soluble | [1][5][8][9][10][14] |
| Ethanol (B145695) | Soluble | [1][8][9][13][14] |
| Methanol | Soluble / Partly Soluble | [5][9][13] |
| Diethyl Ether | Soluble | [1][8] |
| Chloroform | Soluble | [1][5][9] |
| Acetic Anhydride | Soluble | [5][9][10] |
| Carbon Disulfide | Soluble | [10] |
| Acetone | Soluble | [14] |
Spectroscopic and Structural Data
Spectroscopic analysis is essential for the identification, characterization, and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Chemical Shift (δ) / ppm | Multiplicity | Assignment | Reference(s) |
|---|---|---|---|---|
| ¹H NMR (CDCl₃) | ~8.43 | Singlet | Azomethine proton (-CH=N-) | [1][3][15] |
| ~7.20 - 7.92 | Multiplet | Aromatic protons | [1][15] | |
| ¹³C NMR | ~160.4 - 193.8 | - | Azomethine carbon (C=N) | [1][16][17] |
| | ~120.8 - 152.1 | - | Aromatic carbons |[1] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
|---|
| ~1625 - 1629 | C=N (azomethine) stretching vibration |[1][3][18][19] |
Mass Spectrometry (MS)
| Technique | m/z | Assignment | Reference(s) |
|---|---|---|---|
| EI | 181 | M⁺ (Molecular ion) | [3] |
| 180 | [M-H]⁺ | [3] |
| | 77 | C₆H₅⁺ (Phenyl cation) |[3] |
Crystal Structure
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Monoclinic | [1] |
| Space Group | P 1 21/c 1 | [1][6] |
| Cell Length a | 11.9503 Å | [1][6] |
| Cell Length b | 7.9347 Å | [1][6] |
| Cell Length c | 12.1664 Å | [1][6] |
| Cell Angle β | 118.321° |[1][6] |
Chemical Reactivity
The chemical behavior of this compound is primarily dictated by the reactivity of its imine functional group. The electrophilic imine carbon is susceptible to attack by nucleophiles, and the C=N double bond can undergo various transformations.
Caption: Key reactions of this compound.
-
Hydrolysis: As a Schiff base, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the imine bond to regenerate the parent benzaldehyde and aniline.[1]
-
Reduction: The carbon-nitrogen double bond can be readily reduced to form the corresponding secondary amine, N-benzylaniline.[1]
Experimental Protocols
Protocol 5.1: Synthesis of this compound
The most common laboratory synthesis involves the direct condensation of benzaldehyde and aniline. This reaction is often exothermic and can proceed without a catalyst.[3][20]
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
In a round-bottomed flask equipped with a mechanical stirrer, place one molar equivalent of freshly distilled benzaldehyde.[3][21]
-
While stirring rapidly, add one molar equivalent of freshly distilled aniline. An exothermic reaction should occur within seconds, accompanied by the separation of water.[3][21]
-
Allow the mixture to stand for approximately 15 minutes to ensure the reaction goes to completion.[3][21]
-
Pour the resulting mixture into a beaker containing 95% ethanol with vigorous stirring.[3][21]
-
Induce crystallization by allowing the mixture to stand at room temperature for 10 minutes, followed by placing it in an ice bath for at least 30 minutes.[3][21]
-
Collect the resulting pale yellow crystals by filtration using a Büchner funnel.[1][20]
-
Wash the collected product with a small amount of cold 95% ethanol and allow it to air-dry.[1][22]
-
For higher purity, the crude product can be recrystallized from 85% ethanol.[1][22]
Protocol 5.2: Spectroscopic Characterization
Following synthesis, the identity and purity of the compound are confirmed using various spectroscopic techniques.
Caption: General workflow for spectroscopic analysis.
Methodologies:
-
FTIR Spectroscopy: Prepare the sample as a KBr pellet or a Nujol mull. Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Analyze the spectrum for characteristic peaks, particularly the C=N stretch around 1625 cm⁻¹.[1][3]
-
NMR Spectroscopy: Dissolve a small amount (e.g., 40-45 mg) of purified this compound in approximately 0.5 mL of a deuterated solvent, such as CDCl₃, in an NMR tube.[1][15] Acquire ¹H and ¹³C NMR spectra and process the data to identify the chemical shifts corresponding to the azomethine and aromatic protons/carbons.[1][2]
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable UV-transparent solvent like ethanol. Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution over a wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Atomfair this compound C13H11N CAS 538-51-2 - ATOMFAIR [atomfair.com]
- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound [chemister.ru]
- 9. This compound | 538-51-2 [chemicalbook.com]
- 10. Benzylideneaniline [chembk.com]
- 11. N -亚苄基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. (E)-N-benzylideneaniline [stenutz.eu]
- 13. benchchem.com [benchchem.com]
- 14. CAS 538-51-2: this compound | CymitQuimica [cymitquimica.com]
- 15. This compound(538-51-2) 1H NMR spectrum [chemicalbook.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. arcjournals.org [arcjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. prepchem.com [prepchem.com]
N-Benzylideneaniline Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzylideneaniline derivatives, a significant class of Schiff bases, in the context of drug discovery and development. These compounds, characterized by their core azomethine group (-C=N-), are synthetically accessible and serve as a versatile scaffold for developing therapeutic agents with a broad spectrum of biological activities. This document details their synthesis, mechanisms of action, and therapeutic potential, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is primarily achieved through a condensation reaction between a substituted aniline (B41778) and a substituted benzaldehyde (B42025).[1][2] This straightforward synthetic route allows for the creation of diverse compound libraries for biological screening.[2]
General Synthesis Workflow
The general workflow for the synthesis and subsequent evaluation of this compound derivatives is outlined below.
Experimental Protocols
Several methods have been developed for the synthesis of this compound derivatives, ranging from conventional heating to more environmentally friendly approaches.
Protocol 1: Conventional Synthesis in Ethanol (B145695)
This method involves the direct reaction of an aniline and a benzaldehyde in an alcohol solvent.[1]
-
Materials:
-
Substituted Benzaldehyde (1.0 mole)
-
Substituted Aniline (1.0 mole)
-
95% Ethanol
-
Round-bottomed flask (500 mL)
-
Mechanical stirrer
-
Ice bath
-
-
Procedure:
-
In a 500-mL round-bottomed flask equipped with a mechanical stirrer, place 1.0 mole of the selected benzaldehyde.[1]
-
With rapid stirring, add 1.0 mole of the corresponding aniline. An exothermic reaction will occur, accompanied by the separation of water.[1]
-
Allow the mixture to stand for 15 minutes.[1]
-
Pour the mixture into 165 cc of 95% ethanol in a beaker while stirring vigorously.[1]
-
Allow the mixture to stand at room temperature for 10 minutes to initiate crystallization, then place it in an ice bath for 30 minutes to complete the process.[1]
-
Collect the resulting crystals by filtration, wash with a small amount of cold 95% ethanol, and air-dry.[1]
-
Recrystallize the product from ethanol to obtain the pure this compound derivative.[1]
-
Protocol 2: Green Synthesis using a Catalyst
This method utilizes a catalyst and solvent-free conditions, offering a more environmentally friendly approach.[1]
-
Materials:
-
Procedure:
-
Mix equimolar amounts of the aniline and benzaldehyde in a mortar.[1]
-
Add a catalytic amount of the chosen catalyst (e.g., 0.1% FeSO₄).[1]
-
Grind the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Remove the formed water to prevent hydrolysis of the product.[1]
-
Recrystallize the crude product from ethanol, then dry and weigh the final product.[1] This method has been reported to yield products in the range of 57-85%.[1]
-
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][6]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected this compound derivatives against different cancer cell lines, with IC₅₀ values representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| This compound | HT-29 (Colon) | 20.28 | [7] |
| Further derivatives data would be populated here from experimental studies. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][6]
-
Materials:
-
Cancer cell line (e.g., HT-29)
-
Culture medium (e.g., MEM with 10% Fetal Calf Serum)
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing various concentrations of the this compound derivative.[1] Incubate for another 48 hours.[1][8]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[6]
-
Signaling Pathways in Cancer
This compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the NF-κB and MAPK pathways.[6]
Antimicrobial Activity
This compound derivatives have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable or superior to standard antibiotics.[9] The presence of the azomethine group is considered crucial for their antimicrobial effects.[4]
Quantitative Data: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains. Lower MIC values indicate higher antimicrobial activity.[9]
| Derivative | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i) | Escherichia coli | N/A (Comparable to Penicillin) | Penicillin | N/A | [10] |
| Additional derivative data would be populated here. |
Experimental Protocol: Antimicrobial Activity Screening
The in vitro antimicrobial activity of these derivatives is commonly assessed using the agar (B569324) well/disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).[9]
Protocol: Agar Well/Disc Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[9]
-
Materials:
-
This compound derivative (test compound)
-
Standard antibiotic (positive control)
-
Solvent (e.g., DMSO) (negative control)
-
Bacterial culture
-
Nutrient agar plates
-
Sterile cork borer or sterile filter paper discs
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly spread it on the surface of a sterile agar plate.[9]
-
Create wells in the agar using a sterile cork borer or place sterile filter paper discs impregnated with the test compound on the agar surface.
-
Add a specific concentration of the this compound derivative solution to the wells/discs.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around the well/disc. A larger diameter indicates greater antimicrobial activity.
-
Proposed Antimicrobial Mechanism of Action
The antimicrobial action of this compound derivatives is believed to occur through multiple mechanisms. Their lipophilic nature may allow them to disrupt the bacterial cell membrane, leading to the leakage of cellular components and cell death. Additionally, the imine group can form hydrogen bonds with the active sites of various cellular enzymes, inhibiting their function and disrupting essential metabolic pathways.[6]
Anti-inflammatory Activity
Certain this compound derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibitory effects on key inflammatory pathways.[7]
Signaling Pathways in Inflammation
Some derivatives have been shown to exert their anti-inflammatory effects through the nitric oxide (NO) pathway and by modulating cytokine signaling.[11][12] Specifically, they may influence the soluble guanylate cyclase (sGC)-NO/cytokine pathway.[7]
Experimental Protocol: Carrageenan-Induced Peritonitis
This in vivo model is used to evaluate the anti-inflammatory potential of compounds by measuring the reduction in leukocyte migration.[11]
-
Materials:
-
Test animals (e.g., mice)
-
This compound derivative (test compound)
-
Carrageenan solution
-
Vehicle (control)
-
Phosphate-buffered saline (PBS)
-
Counting chamber (Neubauer chamber)
-
Microscope
-
-
Procedure:
-
Administer the this compound derivative or vehicle to the test animals.
-
After a set period, induce peritonitis by intraperitoneal injection of carrageenan solution.
-
After a specific time, euthanize the animals and collect the peritoneal fluid by washing the peritoneal cavity with PBS.
-
Determine the total number of leukocytes in the peritoneal fluid using a counting chamber under a microscope.
-
A significant reduction in leukocyte migration in the treated group compared to the control group indicates anti-inflammatory activity.[11]
-
Conclusion
This compound derivatives represent a promising class of compounds in medicinal chemistry. Their synthetic accessibility and the ability to tune their biological activities through structural modifications make them attractive candidates for further investigation in the development of new therapeutic agents.[7] Future research should focus on elucidating the precise mechanisms of action, expanding the spectrum of activity through further structural modifications, and evaluating the in vivo efficacy and toxicological profiles of the most potent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. theaspd.com [theaspd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. theaspd.com [theaspd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]
- 12. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-benzylideneaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-benzylideneaniline, a key Schiff base intermediate in organic synthesis and medicinal chemistry. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.
Core Spectroscopic Data
The structural features of this compound, particularly the imine (C=N) bond and the flanking aromatic rings, give rise to a unique spectroscopic fingerprint. The quantitative data from various analytical techniques are summarized below for clear reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).[1]
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.47 | Singlet | 1H | Imine proton (-CH=N-) |
| 7.93 | Doublet of doublets | 2H | Aromatic protons (ortho to -CH=N on benzylidene ring) |
| 7.52 - 7.47 | Multiplet | 3H | Aromatic protons (meta and para on benzylidene ring) |
| 7.42 - 7.37 | Multiplet | 2H | Aromatic protons (meta on aniline (B41778) ring) |
| 7.26 - 7.21 | Multiplet | 3H | Aromatic protons (ortho and para on aniline ring) |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 160.4 | Imine carbon (-CH=N-) |
| 152.0 | Quaternary carbon of aniline ring attached to nitrogen |
| 136.2 | Quaternary carbon of benzylidene ring attached to imine group |
| 131.4 | Aromatic CH (para on benzylidene ring) |
| 129.2 | Aromatic CH (meta on aniline ring) |
| 128.9 | Aromatic CH (ortho on benzylidene ring) |
| 128.8 | Aromatic CH (para on aniline ring) |
| 125.9 | Aromatic CH (meta on benzylidene ring) |
| 120.8 | Aromatic CH (ortho on aniline ring) |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound, most notably the characteristic imine bond.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1625 | Strong | C=N (imine) stretching vibration[1] |
| ~1570-1600 | Medium-Strong | C=C aromatic ring stretching |
| ~1450-1490 | Medium | C-H bending (alkene) |
| ~1191 | Medium | C-N stretching[1] |
| ~690-760 | Strong | C-H out-of-plane bending (monosubstituted and disubstituted aromatic rings) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of this compound.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Transition Type |
| Ethanol (B145695) | ~262, ~315 | π → π |
| Methanol (B129727) | 238, 367 | π → π and n → π |
| DMSO | ~376, ~386 | n → π and π → π* |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 5: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 181 | High | Molecular ion [M]⁺ |
| 180 | High | [M-H]⁺ |
| 104 | Medium | [C₆H₅CNH]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
This compound is readily synthesized via the condensation reaction of benzaldehyde (B42025) and aniline.[1]
-
Materials:
-
Benzaldehyde (freshly distilled)
-
Aniline (freshly distilled)
-
95% Ethanol
-
85% Ethanol (for recrystallization)
-
-
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Büchner funnel
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, mix equimolar amounts of freshly distilled benzaldehyde and aniline.
-
Stir the mixture at room temperature. The reaction is exothermic and proceeds readily.
-
After 15 minutes, add 95% ethanol and continue stirring for an additional 5 minutes.[2]
-
Allow the mixture to stand at room temperature for 10 minutes, then cool in an ice bath for 30 minutes to induce crystallization.[2]
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold 95% ethanol.
-
Recrystallize the crude product from 85% ethanol to obtain pure this compound crystals.
-
Dry the purified crystals in a desiccator.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet-forming die.
-
Press the powder under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent such as ethanol.
-
From the stock solution, prepare a dilute solution of a concentration that results in an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.
-
Plot the absorbance versus wavelength to obtain the UV-Vis spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent, such as methanol or dichloromethane.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Visualizations
The following diagrams illustrate the synthesis, analytical workflow, and a key chemical reaction of this compound.
Caption: Synthesis of this compound.
References
Methodological & Application
Green Synthesis of N-Benzylideneaniline: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the environmentally benign synthesis of N-benzylideneaniline, a crucial precursor in pharmaceutical and chemical industries. By leveraging natural catalysts, these methods offer sustainable alternatives to conventional synthetic routes that often rely on hazardous materials and harsh conditions.
This compound and its derivatives are fundamental building blocks in the synthesis of a wide range of biologically active compounds, including those with antibacterial, antifungal, antioxidant, and anticonvulsant properties.[1] The traditional synthesis, a condensation reaction between benzaldehyde (B42025) and aniline (B41778), typically involves refluxing in toxic organic solvents with acid catalysts, posing significant environmental concerns.[2] The principles of green chemistry encourage the development of synthetic pathways that minimize or eliminate the use and generation of hazardous substances.[2] This includes the use of renewable resources and non-toxic, recyclable catalysts.[2]
This guide details practical and sustainable methodologies for the synthesis of this compound using readily available natural catalysts, aligning with the principles of green chemistry. These protocols offer advantages such as high yields, short reaction times, simple work-up procedures, and the use of biodegradable and cost-effective catalysts.[2][3]
Comparative Data of Green Synthesis Protocols
The following table summarizes the quantitative data for different green synthesis methods for this compound, allowing for easy comparison of their efficacy.
| Catalyst | Reactants (Molar Ratio) | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Lemon Juice | Benzaldehyde:Aniline (1:1) | Room Temperature, Stirring | 30 min | 94% | [4] |
| Kinnow Peel Powder | Benzaldehyde:Aniline (1:1) | Room Temperature, Grinding | 3 min | 85% | [3][5] |
| Iron (II) Sulfate | Benzaldehyde:Aniline (1:1) | Room Temperature, Grinding | 2 min | 57% | [4][6] |
Experimental Protocols
Detailed methodologies for the green synthesis of this compound using natural catalysts are provided below.
Protocol 1: Synthesis using Lemon Juice as a Catalyst
This protocol utilizes the citric acid present in lemon juice as a natural and effective catalyst.[2]
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Freshly squeezed lemon juice (catalytic amount)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol) and aniline (1 mmol).
-
Add a few drops of freshly squeezed lemon juice to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a solid product will form.
-
Filter the product, wash it with cold water, and allow it to dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2]
Protocol 2: Synthesis using Kinnow Peel Powder as a Catalyst
This solvent-free method employs dried and powdered Kinnow (a type of citrus fruit) peel as a heterogeneous catalyst.[2][3]
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Kinnow peel powder (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
Prepare the catalyst by washing, drying, and grinding Kinnow peels into a fine powder.[2]
-
In a mortar and pestle, combine benzaldehyde (1 mmol), aniline (1 mmol), and a catalytic amount of Kinnow peel powder.
-
Grind the mixture at room temperature for the specified time.[2]
-
Monitor the reaction completion using TLC.
-
Extract the product with ethanol and filter to remove the catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the pure this compound from ethanol.[2]
Experimental Workflow and Signaling Pathways
The general workflow for the green synthesis of this compound is a straightforward process, as illustrated in the diagram below. The synthesis of this compound is a critical first step in the development of various pharmaceutical compounds that can modulate biological signaling pathways.
Caption: General workflow for the green synthesis and application of this compound.
The synthesized this compound serves as a precursor for derivatives that can interact with various cellular signaling pathways, which is a key aspect of drug development.[1]
Caption: Potential signaling pathways modulated by this compound derivatives.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Benzylideneaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylideneaniline derivatives, a class of compounds also known as Schiff bases or imines, are pivotal intermediates in organic synthesis and medicinal chemistry. The core structure, featuring a carbon-nitrogen double bond (azomethine group), serves as a versatile scaffold for the development of a wide array of biologically active molecules with applications as antibacterial, antifungal, anticonvulsant, and anti-inflammatory agents.[1][2][3] Traditional methods for their synthesis often require prolonged reaction times, harsh conditions, and the use of hazardous solvents.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering significant advantages such as dramatically reduced reaction times, improved energy efficiency, higher yields, and often solvent-free conditions.[5][6][7][8] The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, which can drive the equilibrium of the condensation reaction forward by efficiently removing the water byproduct.[6]
These application notes provide a detailed overview and experimental protocols for the efficient synthesis of this compound derivatives using microwave irradiation.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various this compound derivatives, showcasing the efficiency of this methodology.
| Entry | Aniline (B41778) Derivative | Benzaldehyde (B42025) Derivative | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Solvent-free | 900 | 5 | >90 | [6] |
| 2 | 4-Fluoroaniline | Benzaldehyde | Solvent-free | 2450 MHz | 8 | High | [9] |
| 3 | 4-Nitroaniline | Benzaldehyde | Solvent-free | 2450 MHz | 8 | High | [9] |
| 4 | 4-Methylaniline | 4-Methylbenzaldehyde | Solvent-free | 900 | 5 | >90 | [6] |
| 5 | Aniline | 3-Bromobenzaldehyde | KOH, Ethanol (B145695) | 180 | 2 | High | [5] |
| 6 | Phenylhydrazine | 3-Bromobenzaldehyde | KOH, Ethanol | 180 | 2 | High | [5] |
| 7 | Various aromatic amines | Various aromatic aldehydes | β-ethoxyethanol (wetting agent), solvent-free | 360 | 1-1.5 | 91-98 | [2] |
| 8 | 4-Fluoroaniline | 2-Methylbenzaldehyde | Solvent-free | - | - | 92 | [10] |
| 9 | 4-Fluoroaniline | 3-Methylbenzaldehyde | Solvent-free | - | - | 93 | [10] |
| 10 | 4-Fluoroaniline | 4-Methylbenzaldehyde | Solvent-free | - | - | 94 | [10] |
| 11 | 4-Fluoroaniline | 2-Methoxybenzaldehyde | Solvent-free | - | - | High | [10] |
| 12 | 4-Fluoroaniline | 3-Methoxybenzaldehyde | Solvent-free | - | - | 92 | [10] |
Experimental Protocols
The following are generalized protocols for the microwave-assisted synthesis of this compound derivatives. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Solvent-Free Synthesis
This protocol is a green and efficient method that avoids the use of solvents.[6]
Materials:
-
Substituted aniline (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and the substituted aniline (1.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a specified power (e.g., 900 W) for a short duration (typically 2-10 minutes). The temperature should be monitored and controlled by the instrument, often reaching 100-120°C.
-
Cooling and Product Isolation: After the irradiation is complete, allow the reaction vial to cool to room temperature. The this compound derivative should solidify upon cooling.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to form crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Characterize the product using appropriate analytical techniques such as melting point, FT-IR, and NMR spectroscopy.
Protocol 2: Synthesis with a Wetting Reagent
This method is suitable for reactants that may not be efficiently heated by microwave irradiation alone. A small amount of a polar, high-boiling solvent acts as a wetting reagent.[2]
Materials:
-
Substituted aniline (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
β-ethoxyethanol (2 drops)
-
Microwave synthesizer
-
Reaction vessel
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, mix the substituted aniline (1.0 mmol) and the substituted benzaldehyde (1.0 mmol). Add 2 drops of β-ethoxyethanol.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at a specified power (e.g., 360 W) for a short period (typically 1-5 minutes).
-
Work-up: After cooling, the product can be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis.
Reaction Mechanism
The synthesis of this compound derivatives proceeds through a nucleophilic addition-elimination reaction. The mechanism is typically acid-catalyzed, although it can occur under neutral conditions, especially with microwave heating.
Caption: Simplified reaction mechanism for imine formation.
The detailed acid-catalyzed mechanism involves the following steps:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the amine: The nitrogen atom of the aniline attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the nitrogen to the oxygen.
-
Elimination of water: The hydroxyl group leaves as a water molecule, and a double bond forms between the carbon and nitrogen.
-
Deprotonation: The resulting iminium ion is deprotonated to give the final imine product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines [scirp.org]
- 10. acgpubs.org [acgpubs.org]
Application Note: Spectrophotometric Determination of Nickel(II) using N-benzylideneaniline Ligand
AN-SP-001
Introduction
N-benzylideneaniline, a Schiff base synthesized from the condensation of benzaldehyde (B42025) and aniline, serves as an effective chelating ligand for transition metal ions. Its complex with nickel(II) exhibits a distinct absorbance maximum in the UV-visible spectrum, enabling the quantitative determination of nickel through spectrophotometry. This application note provides a detailed protocol for the synthesis of the this compound ligand and its application in the spectrophotometric analysis of nickel(II). The method is characterized by its simplicity, cost-effectiveness, and suitability for various sample matrices.
Data Presentation
The spectrophotometric method for nickel(II) determination using the this compound ligand is summarized by the following quantitative parameters:
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 360 nm | [1][2][3] |
| Stoichiometry (Ni²⁺:Ligand) | 1:2 | [2][3] |
| Linearity Range (Beer's Law) | up to 6.0 ppm Ni²⁺ | [1] |
| Optimal pH | 12.5 | [1] |
| Limit of Detection (LOD) | 0.0554 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.0764 µg/mL | [1] |
| Molar Absorptivity (ε) | Method for calculation provided in Okuo et al. (2019) | [1] |
| Melting Point of this compound | 56.2 °C | [1][4] |
| Melting Point of Ni(II)-Complex | 175.6 °C | [1][3][4] |
Experimental Protocols
Synthesis of this compound Ligand
This protocol details the synthesis of the this compound Schiff base ligand.
Materials:
-
Benzaldehyde
-
Aniline
-
Absolute Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Stirring bar and magnetic stirrer
-
Beaker (600 mL)
-
Ice bath
-
Filtration apparatus
-
Desiccator with activated silica (B1680970) gel
Procedure:
-
To a 250 mL round-bottom flask equipped with a stirring bar and reflux condenser, add equimolar quantities of benzaldehyde and aniline.
-
Stir the mixture at room temperature. An exothermic reaction should commence within a few minutes, leading to the separation of water.
-
After the initial reaction subsides, reflux the mixture at 80°C for four hours.[1]
-
Following reflux, pour the hot mixture into a 600 mL beaker containing 165 mL of absolute ethanol, stirring vigorously.
-
Allow the solution to cool to room temperature to initiate crystallization.
-
Place the beaker in an ice bath for 30 minutes to ensure complete crystallization.[1]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the synthesized this compound in a desiccator over activated silica gel for 48 hours. A product yield of approximately 84% can be expected.[1][4]
Spectrophotometric Determination of Nickel(II)
This protocol describes the use of the synthesized this compound ligand for the quantitative analysis of Ni²⁺.
Materials and Reagents:
-
Synthesized this compound ligand
-
Nickel(II) standard solution (e.g., from NiCl₂·6H₂O)
-
Methanol
-
Sodium Hydroxide (NaOH), 1.0 M and 0.5 M solutions
-
Methylamine
-
Distilled water
-
Volumetric flasks (25 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagent Solution: Prepare a solution of the this compound ligand in a suitable solvent such as methanol.
-
Preparation of Standard Solutions: Prepare a series of nickel(II) standard solutions with concentrations ranging from 0.5 to 6.0 ppm by diluting a stock solution.
-
Complex Formation:
-
In a 25 mL volumetric flask, add a known volume of the nickel(II) standard or sample solution.
-
Add the this compound ligand solution, 3 mL of 0.5 M NaOH, and 3 mL of methylamine.[1]
-
The recommended order of addition is Ni²⁺ solution, followed by the ligand solution, NaOH, and then methylamine.[1]
-
Dilute to the mark with distilled water.
-
-
pH Adjustment and Incubation: Adjust the pH of the solution to 12.5 using 1.0 M NaOH. Allow the solution to stand for 20 minutes for full color development.[1]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax = 360 nm) against a reagent blank. The reagent blank is prepared in the same manner but without the nickel(II) analyte.[1]
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the nickel(II) standards. This calibration curve should be linear up to 6.0 ppm.
-
Sample Analysis: Measure the absorbance of the unknown sample prepared in the same way and determine its concentration from the calibration curve.
Visualizations
Caption: Workflow for the synthesis of the this compound ligand.
Caption: Workflow for the spectrophotometric analysis of Nickel(II).
References
Application Note and Protocol for the Conventional Synthesis of N-Benzylideneaniline in Ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzylideneaniline, a Schiff base, is a crucial intermediate in organic synthesis. It is formed through the condensation reaction of benzaldehyde (B42025) and aniline (B41778).[1][2] This compound and its derivatives are notable for their applications in the synthesis of various biologically active molecules and as ligands in coordination chemistry.[2][3] The synthesis protocol detailed below describes a conventional and reliable method for preparing this compound using ethanol (B145695) as the solvent.
The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer and the subsequent elimination of a water molecule to yield the final imine product, this compound.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various reported conventional protocols for the synthesis of this compound in ethanol.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Protocol 1 | Protocol 2 |
| Benzaldehyde | 0.20 mole | 1.025 mmol |
| Aniline | 0.20 mole | 1.010 mmol |
| Solvent | 95% Ethanol (33 mL) | Absolute Ethanol (16.5 mL) |
| Reaction Time | 20 minutes | 4 hours |
| Reaction Temperature | Room temperature, then ice bath | 80°C (reflux) |
| Crystallization | Ice bath for 30 minutes | Cooled, then ice bath for 30 minutes |
Table 2: Product Yield and Physical Properties
| Parameter | Value | Reference(s) |
| Yield | 83-87% | [4] |
| Melting Point | 51-54°C | [5][6] |
| Molecular Weight | 181.24 g/mol | [5] |
| Appearance | Yellow solid | [7] |
| Solubility | Soluble in ethanol, diethyl ether, chloroform; Insoluble/Partly soluble in water | [5][6] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Peak/Shift | Assignment | Reference(s) |
| **FT-IR (cm⁻¹) ** | ~1625 | C=N (imine) stretch | [1][3] |
| ¹H NMR (ppm) | 8.47 (s, 1H) | Imine proton (-CH=N-) | [1] |
| 7.93 (dd, 2H) | Aromatic protons (ortho to -CH=N on benzylidene ring) | [1] | |
| 7.52 - 7.47 (m, 3H) | Aromatic protons (meta and para on benzylidene ring) | [1] | |
| ¹³C NMR (ppm) | 160.4 | Imine carbon (-CH=N-) | [1] |
| 152.0 | Quaternary carbon of aniline ring attached to nitrogen | [1] | |
| 136.2 | Quaternary carbon of benzylidene ring attached to imine group | [1] |
Experimental Protocol
This protocol details the conventional synthesis of this compound in ethanol.
Materials:
-
Benzaldehyde (0.20 mole)
-
Aniline (0.20 mole)
-
95% Ethanol
-
85% Ethanol (for recrystallization)
Equipment:
-
1 L Erlenmeyer flask
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 1 L Erlenmeyer flask, combine benzaldehyde (0.20 mole) and aniline (0.20 mole).
-
Stir the mixture vigorously for 15 minutes at room temperature.[8]
-
Add 33 mL of 95% ethanol to the reaction mixture and continue to stir vigorously for an additional 5 minutes.[8]
-
Allow the reaction mixture to stand at room temperature for 10 minutes.
-
Following the rest period, place the flask in an ice bath for 30 minutes to induce crystallization.[8][9]
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove impurities.[8]
-
Air-dry the purified crystals.
Purification:
For further purification, the crude this compound can be recrystallized from 85% ethanol.[6][8] Dissolve the crude product in a minimal amount of hot 85-95% ethanol.[5] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5] Collect the purified crystals by vacuum filtration.[5]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism of this compound Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 538-51-2 [chemicalbook.com]
- 7. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
Solvent-Free Synthesis of N-benzylideneaniline at Room Temperature: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylideneaniline, a prominent member of the Schiff base family of compounds, is a crucial intermediate in a variety of organic syntheses and holds significance in the development of pharmaceuticals and fine chemicals. Traditional synthesis methods often rely on the use of volatile and toxic organic solvents, coupled with elevated temperatures, which raises environmental and safety concerns. This document outlines sustainable and efficient protocols for the synthesis of this compound at room temperature under solvent-free conditions, aligning with the principles of green chemistry. These methods offer advantages such as reduced reaction times, simplified purification processes, and minimized environmental impact.
The formation of this compound occurs through the condensation reaction between benzaldehyde (B42025) and aniline (B41778). The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).
Data Presentation
The following table summarizes quantitative data from various solvent-free methods for the synthesis of this compound at room temperature, providing a comparative overview of different catalytic systems and reaction conditions.
| Catalyst/Method | Benzaldehyde (mmol) | Aniline (mmol) | Reaction Time | Yield (%) | Reference |
| FeSO₄ (0.1 mol%) | Equimolar | Equimolar | 2 minutes | 57 | [1] |
| Kinnow Peel Powder | 1 | 1 | 3 minutes | 85 | [2][3] |
| Amberlyst® 15 | 5 | 5.5 | 2-4 hours | 72-99 | [4] |
| Grinding (Catalyst-Free) | 0.01 mol | 0.01 mol | 2-3 minutes | Not specified | [5] |
| Pressure Reduction | Not specified | Not specified | 1.5 hours + 3 hours vacuum | 99 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis using Ferrous Sulfate (B86663) (FeSO₄) Catalyst
This protocol describes a rapid and efficient synthesis of this compound using a catalytic amount of ferrous sulfate.[1]
Materials:
-
Benzaldehyde
-
Aniline
-
Ferrous sulfate (FeSO₄)
-
Mortar and pestle
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a mortar, combine equimolar quantities of freshly distilled benzaldehyde and aniline.
-
Add ferrous sulfate (0.1 mol%) to the mixture.
-
Grind the mixture using a pestle at room temperature for approximately 2 minutes.[1] The formation of a solid product and water will be observed.[1]
-
To prevent hydrolysis of the product, it is important to remove the formed water.[1]
-
Collect the crude solid product.
-
Recrystallize the crude product from ethanol to obtain pure this compound crystals.[1]
-
Dry the purified crystals and record the yield.
Protocol 2: Green Synthesis using Kinnow Peel Powder as a Biocatalyst
This environmentally benign protocol utilizes a readily available and natural catalyst derived from Kinnow peels.[2][3]
Materials:
-
Benzaldehyde
-
Aniline
-
Kinnow peels
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
Catalyst Preparation: Wash Kinnow peels thoroughly with water, dry them completely, and grind them into a fine powder using a mortar and pestle.[2]
-
In a clean mortar, combine benzaldehyde (1 mmol), aniline (1 mmol), and a catalytic amount of the prepared Kinnow peel powder.[2]
-
Grind the mixture at room temperature for the specified time (e.g., 3 minutes).[2][3]
-
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), extract the product with ethanol.[2]
-
Filter the mixture to remove the catalyst.[2]
-
Evaporate the solvent from the filtrate to obtain the crude this compound.[2]
-
Recrystallize the crude product from ethanol for purification.[2]
Protocol 3: Synthesis using Amberlyst® 15 as a Heterogeneous Catalyst
This protocol employs a reusable solid acid catalyst, Amberlyst® 15, for the synthesis of this compound.[4]
Materials:
-
Benzaldehyde
-
Aniline
-
Amberlyst® 15
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (5 mmol) and aniline (5.5 mmol).
-
Add Amberlyst® 15 (0.2 g) to the mixture.[2]
-
Stir the reaction mixture under solventless conditions at room temperature for 2-4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture and filter to recover the solid catalyst. The catalyst can be washed, dried, and reused.[2][4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the resulting solid from ethanol to yield pure this compound.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the solvent-free synthesis of this compound at room temperature.
Caption: General experimental workflow for the solvent-free synthesis of this compound.
Reaction Mechanism
The diagram below outlines the acid-catalyzed reaction mechanism for the formation of this compound.
Caption: Acid-catalyzed reaction mechanism for the formation of this compound.
References
Application Note: One-Pot Synthesis of N-benzylideneaniline from Nitrobenzene
Introduction
The one-pot synthesis of imines, such as N-benzylideneaniline, directly from nitroarenes represents a significant advancement in synthetic efficiency and green chemistry.[1] This process, often termed reductive amination, combines multiple reaction steps into a single operation without isolating intermediates.[2] The transformation involves the initial reduction of a nitro compound (nitrobenzene) to its corresponding amine (aniline), which then undergoes an in-situ condensation reaction with an aldehyde (benzaldehyde) to form the target imine.[3] In many catalytic systems, the imine can be further hydrogenated to yield the corresponding secondary amine, N-benzylaniline.[2][4]
This tandem catalytic approach is highly attractive from both an economic and environmental standpoint. It circumvents the need for pre-synthesized, often unstable, and toxic anilines, minimizes waste by reducing purification steps, and enhances atom economy.[1][5] Various heterogeneous and homogeneous catalytic systems based on both noble metals (e.g., Au, Pd, Ir, Rh) and non-noble metals (e.g., Co, Ni, Fe, Mo) have been developed to facilitate this transformation, utilizing hydrogen gas or transfer hydrogenation reagents like formic acid as the reductant.[1][4][5][6]
This document provides detailed protocols and comparative data for researchers engaged in organic synthesis, catalysis, and drug development, focusing on the one-pot synthesis of this compound and its derivatives from nitrobenzene (B124822).
Quantitative Data Summary
The efficiency of the one-pot reductive amination is highly dependent on the catalyst, hydrogen source, and reaction conditions. The following table summarizes quantitative data from several reported methodologies.
| Catalyst | H₂ Source | Reactants (Ratio) | Solvent | Temp. (°C) | Pressure | Time (h) | Yield (%) | Ref. |
| Au/Al₂O₃ | H₂ | Nitrobenzene:Benzaldehyde (B42025) (1:1.5) | Toluene | 80 | 50 bar | Continuous Flow | 82 (N-benzylaniline) | [2] |
| --INVALID-LINK-- | H₂ | Nitrobenzene:Benzaldehyde (1:1.2) | THF | 130 | 40 bar | 24 | 82 (N-benzylaniline) | [4] |
| Au/TiO₂ | Benzyl (B1604629) Alcohol* | Nitrobenzene:Benzyl Alcohol (1:5) | Toluene | 160 | N/A | 14 | >95 (N-benzylaniline) | [7] |
| Pd@GO | H₂ | Nitroarenes:Aldehydes | 1,4-Dioxane | 100 | 40 bar | 12 | Good to Excellent | [6] |
| Rh@CN | H₂ | Nitrobenzene:Benzaldehyde | Ethanol | 80 | 30 bar | 6-15 | High | [5] |
| Ir-based (TC-1) | Formic Acid | Nitrobenzene:Benzaldehyde (2:1) | DMF/H₂O | Room Temp. | N/A | 12 | 98 (Product) | [8] |
*Note: In this case, benzyl alcohol serves as both the hydrogen donor and the aldehyde precursor.
Reaction Pathway & Experimental Workflow
The one-pot synthesis involves a cascade of reactions, beginning with the reduction of the nitro group, followed by condensation and, in some cases, a final reduction of the imine.
Caption: Workflow and pathway for one-pot synthesis.
Experimental Protocols
The following are representative protocols for the one-pot synthesis of N-substituted anilines from nitrobenzene.
Protocol 1: Synthesis of N-benzylaniline using a Molybdenum Sulfide (B99878) Cluster Catalyst
This protocol is adapted from a method utilizing a molecular molybdenum sulfide cluster for the reductive amination of nitrobenzene with benzaldehyde using hydrogen gas.[4]
Materials:
-
Nitrobenzene (10 µL, 0.097 mmol)
-
Benzaldehyde (12 µL, 0.12 mmol)
-
Molybdenum catalyst (--INVALID-LINK--) (4.4 mg, 0.005 mmol)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
n-Hexadecane (internal standard, optional)
-
Hydrogen gas (H₂)
-
8 mL glass vial with a stirring bar
-
High-pressure autoclave or reactor
Procedure:
-
To an 8 mL glass vial containing a magnetic stirring bar, sequentially add the molybdenum catalyst (4.4 mg), nitrobenzene (10 µL), benzaldehyde (12 µL), and anhydrous THF (2 mL).
-
If quantitative analysis by GC is desired, add n-hexadecane (15 µL) as an internal standard.
-
Seal the vial and place it inside a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas several times to remove air.
-
Pressurize the autoclave to 40 bar with H₂ gas.
-
Heat the reactor to 130 °C with vigorous stirring.
-
Maintain the reaction conditions for 24 hours.
-
After 24 hours, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and remove the vial. The reaction mixture can be analyzed by Gas Chromatography (GC) or GC-MS to determine conversion and selectivity.
-
For product isolation, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica (B1680970) gel to yield N-benzylaniline.[4]
Protocol 2: Continuous Flow Synthesis of N-benzylaniline using Au/Al₂O₃ Catalyst
This protocol describes a continuous flow method for the reductive amination of nitrobenzene, which is highly efficient and scalable.[2]
Materials:
-
Nitrobenzene solution (0.025 mol L⁻¹ in toluene)
-
Benzaldehyde solution (0.0375 mol L⁻¹ in toluene)
-
Au/Al₂O₃ catalyst (e.g., 2.5 wt% Au, 200 mg)
-
Toluene (solvent)
-
Hydrogen gas (H₂)
-
Packed-bed continuous flow reactor system with liquid and gas pumps, and back-pressure regulator.
Procedure:
-
Pack a stainless-steel reactor tube with the Au/Al₂O₃ catalyst (200 mg).
-
Set up the reactor in a temperature-controlled furnace or heating block.
-
Establish a continuous flow of hydrogen gas through the reactor at a rate of 60 mL min⁻¹.
-
Pressurize the system to 50 bar using a back-pressure regulator.
-
Heat the reactor to 80 °C.
-
Prepare a stock solution of nitrobenzene (0.025 mol L⁻¹) and benzaldehyde (0.0375 mol L⁻¹) in toluene.
-
Pump the liquid reactant solution through the reactor at a flow rate of 0.5 mL min⁻¹.
-
Collect the product stream exiting the reactor after allowing the system to reach a steady state.
-
The collected solution is analyzed directly by GC and GC-MS to determine the conversion of nitrobenzene and the yield of N-benzylaniline. Full conversion of nitrobenzene is typically observed under these conditions.[2]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Nitrobenzene is highly toxic and readily absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
-
Reactions involving hydrogen gas at high pressure must be conducted with appropriate safety shields and behind a blast shield in a properly rated reactor.
-
Catalysts, especially noble metals on carbon supports, can be pyrophoric. Handle with care.
References
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. One-pot reductive amination of aldehydes with nitroarenes over an Au/Al 2 O 3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00964B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC01603D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103214392A - Synthetic method of this compound compound - Google Patents [patents.google.com]
- 8. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzylideneaniline Formation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzylideneaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors. Consider the following:
-
Reagent Quality: The purity of your starting materials is critical. Benzaldehyde (B42025) is susceptible to oxidation to benzoic acid, which can inhibit the reaction. It is recommended to use freshly distilled benzaldehyde that has been washed with a 5% sodium carbonate solution to remove acidic impurities[1][2][3]. Aniline (B41778) should also be distilled before use to remove oxidation products[1][4].
-
Equilibrium and Water Removal: The formation of this compound is a condensation reaction that produces water. Since the reaction is reversible, the presence of water can drive the equilibrium back towards the reactants, lowering the yield[1][2][5]. To maximize product formation, water must be removed. This can be achieved by using a Dean-Stark apparatus for azeotropic distillation, employing a drying agent like anhydrous magnesium sulfate, or performing the reaction under reduced pressure[1][4][5][6].
-
Reaction Time and Temperature: Insufficient reaction time or a suboptimal temperature can lead to incomplete conversion[1][5]. The reaction progress should be monitored using Thin Layer Chromatography (TLC). While some protocols are performed at room temperature, others require heating for several hours at elevated temperatures (e.g., 5 hours at 125°C)[1][7]. However, excessively high temperatures can sometimes decrease the yield by shifting the equilibrium back toward the reactants[8].
-
Product Hydrolysis: Imines like this compound are susceptible to hydrolysis, especially in the presence of acid or moisture[1][9]. Ensure that work-up conditions are not overly acidic and that the final product is thoroughly dried and stored properly[1][5].
Q2: My final product is a dark oil or discolored solid. How can I improve its appearance and purity?
A2: Discoloration or an oily product often indicates the presence of impurities[1][5].
-
Starting Material Impurities: As mentioned, oxidized or impure benzaldehyde and aniline can lead to colored byproducts[1]. Using freshly distilled starting materials is the first step to obtaining a clean product[1][3][4].
-
Side Reactions: At elevated temperatures, side reactions may occur, leading to the formation of polymeric or colored impurities[1].
-
Purification Method: The purification method is crucial. Recrystallization is a highly effective technique for purifying this compound. Suitable solvents include 85-95% ethanol (B145695) or benzene[1][2][10]. A thorough wash of the crude product is also necessary to remove unreacted starting materials[5].
Q3: The reaction seems to have stalled and is not proceeding to completion. What can I do?
A3: A stalled reaction can often be pushed to completion by adjusting the conditions:
-
Catalysis: The formation of imines is frequently catalyzed by acid[1]. If you are running the reaction without a catalyst, the addition of a catalytic amount of a mild acid (e.g., a few drops of acetic acid or p-toluenesulfonic acid) can accelerate the reaction[1][11]. The pH should be carefully controlled, as a pH around 4-5 is generally optimal for imine formation[1][12].
-
Water Removal: The accumulation of water, a byproduct of the reaction, can slow down or stop the reaction by shifting the equilibrium. Ensure water is being effectively removed, for example by using a Dean-Stark trap[4][5].
-
Increasing Temperature: If the reaction is being conducted at room temperature, gently heating the mixture can increase the reaction rate. However, monitor for potential side product formation at higher temperatures[1].
Q4: My product is an oil and fails to crystallize. What steps can I take?
A6: The formation of an oil instead of a solid can be due to impurities or residual water depressing the melting point[5][9].
-
Purity Check: Ensure that starting materials were pure and the reaction went to completion. Unreacted aniline or benzaldehyde can act as an impurity.
-
Thorough Washing and Drying: Wash the crude product thoroughly to remove soluble impurities and dry it completely under vacuum or in a desiccator to remove any residual solvent or water[5].
-
Recrystallization Troubleshooting: If the product "oils out" during recrystallization, try adding slightly more hot solvent to ensure complete dissolution, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization. Seeding with a small crystal of pure product, if available, is also effective.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The formation of this compound is a nucleophilic addition-elimination reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer to form a neutral intermediate called a carbinolamine (or hemiaminal). The carbinolamine is then protonated on the oxygen, and a molecule of water is eliminated to form the C=N double bond of the imine[13][14].
Caption: Reaction mechanism for this compound synthesis.
Q2: How can I confirm the formation and purity of my this compound product?
A3: Several analytical techniques can be used to characterize your product:
-
Melting Point: Pure this compound has a reported melting point in the range of 51-54°C[1][9]. A sharp melting point within this range is a good indicator of purity.
-
Infrared (IR) Spectroscopy: The formation of the imine can be confirmed by the appearance of a characteristic C=N stretching vibration peak, typically around 1625-1630 cm⁻¹[1][15]. The disappearance of the C=O stretch from benzaldehyde and the N-H stretches from aniline also indicates product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure, showing characteristic peaks for the aromatic protons and the methine proton (CH=N).
Q3: How should I properly store this compound to prevent degradation?
A3: this compound is an imine and is susceptible to hydrolysis in the presence of atmospheric moisture[5]. To ensure its stability, store the purified product in a tightly sealed container in a desiccator containing a drying agent like silica (B1680970) gel or calcium chloride. For long-term storage, keeping it in a cool, dark place is also recommended[5].
Q4: Are there "green" or environmentally friendly methods for this synthesis?
A4: Yes, several green chemistry approaches have been developed to minimize hazardous waste and energy consumption. These methods often offer high yields, short reaction times, and simple work-up procedures[16]. Examples include:
-
Solvent-free (Neat) Reactions: Simply mixing the reactants, sometimes with grinding, at room temperature or with gentle heating[15][16].
-
Natural Catalysts: Using biodegradable and readily available catalysts like freshly squeezed lemon juice or Kinnow peel powder[16][17].
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times[16].
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1 (Neat, RT)[3] | Protocol 2 (Neat, Heat)[1][7] | Protocol 3 (Green, FeSO₄)[13][15] | Protocol 4 (Green, Lemon Juice)[16] |
| Benzaldehyde | 1 mole | 10.6 g | Equimolar | 1 mmol |
| Aniline | 1 mole | 9.3 g | Equimolar | 1 mmol |
| Solvent | 95% Ethanol (for crystallization) | None (initially) | None (Solvent-free) | Lemon Juice |
| Catalyst | None | None | 0.1% FeSO₄ | Lemon Juice (acid catalyst) |
| Temperature | Room Temp. | 125 °C | Room Temp. | Room Temp. |
| Reaction Time | 15 min | 5 hours | ~2 minutes | Not specified, monitor by TLC |
| Typical Yield | 84–87% | 85% | 57% | Not specified |
Table 2: Physical Properties for Purification
| Property | This compound | Aniline | Benzaldehyde |
| Molecular Weight | 181.24 g/mol [9] | 93.13 g/mol [9] | 106.12 g/mol |
| Physical State | Solid[1] | Liquid[9] | Liquid |
| Melting Point | 51-54 °C[9] | -6 °C[9] | -26 °C |
| Boiling Point | 300 °C[9] | 184 °C[9] | 178.1 °C |
| Solubility in Water | Insoluble/Partly Soluble[9][10] | Slightly Soluble (3.6 g/100 mL)[9] | Slightly Soluble |
| Solubility in Ethanol | Soluble[9] | Miscible[9] | Miscible |
Experimental Protocols
Protocol 1: Recrystallization for Purification
This method is highly effective for purifying solid this compound from liquid impurities like unreacted aniline or benzaldehyde[9].
-
Dissolution: Transfer the crude this compound product to an Erlenmeyer flask. Add a minimal amount of hot 85-95% ethanol and gently heat while swirling until the solid is completely dissolved[9].
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. This compound will crystallize as its solubility decreases. For maximum yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature[1][9].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[9].
-
Washing: Wash the collected crystals with a small amount of cold 85-95% ethanol to remove any remaining mother liquor[9].
-
Drying: Air-dry the crystals on the filter paper or transfer them to a watch glass to dry. For complete dryness, place the product in a desiccator.
Protocol 2: Acid Wash (Liquid-Liquid Extraction) to Remove Aniline
This method is useful when a significant amount of basic aniline impurity needs to be removed. It works by converting aniline into its water-soluble salt[9].
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) in a separatory funnel[9].
-
Extraction: Add a dilute aqueous acid solution (e.g., 5-10% HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. The aniline will react with the acid to form aniline hydrochloride, which will dissolve in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to help break any emulsions.
-
Drying and Evaporation: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound[9].
Visualizations
Caption: Troubleshooting flowchart for low yield diagnosis.
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 538-51-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: N-Benzylideneaniline Schiff Base Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylideneaniline. Our goal is to help you overcome common challenges to improve reaction yield and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield of this compound consistently low?
Answer: Low yields in this compound synthesis can stem from several factors. The most common issues are related to reagent purity, reaction equilibrium, and potential product hydrolysis.[1][2][3]
-
Reagent Quality: The purity of your starting materials is critical. Benzaldehyde (B42025) is susceptible to oxidation to benzoic acid, which can inhibit the reaction. It is highly recommended to use freshly distilled benzaldehyde that has been washed with a 5% sodium carbonate solution to remove any acidic impurities.[1] Aniline (B41778) should also be freshly distilled to remove oxidation products.[1]
-
Reaction Equilibrium: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[2] To drive the equilibrium towards the product, the water formed during the reaction must be removed.[2][3] This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[1][3][4]
-
Product Hydrolysis: Imines, such as this compound, are susceptible to hydrolysis, especially in the presence of water and acid.[1][3] Ensure that your work-up conditions are not overly acidic and that the final product is thoroughly dried.[1] For storage, keep the purified product in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[3]
-
Reaction Time and Temperature: Insufficient reaction time or a suboptimal temperature can lead to incomplete conversion.[1][3] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] Depending on the protocol, reactions can be run at room temperature or require heating.[1][2]
Question 2: My final product is a dark-colored oil or discolored solid. How can I improve its appearance and purity?
Answer: Discoloration of the final product often indicates the presence of impurities.[1]
-
Starting Material Impurities: As mentioned, oxidized or impure benzaldehyde and aniline can lead to colored byproducts.[1] Using freshly distilled starting materials is crucial.
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of polymeric or colored impurities.[1] If heating is necessary, ensure the temperature is carefully controlled.
-
Purification Method: The purification method is critical for obtaining a pure, crystalline product. Recrystallization is a common and effective technique for purifying this compound.[1][5] Suitable solvents for recrystallization include ethanol (B145695) (e.g., 85-95% ethanol) or benzene.[1][2] An acid wash can also be employed to remove unreacted aniline.[5]
Question 3: The reaction seems to have stalled and is not proceeding to completion. What can I do?
Answer: A stalled reaction can often be pushed to completion by addressing catalysis or by shifting the reaction equilibrium.
-
Catalysis: The formation of imines is often catalyzed by acid.[1] If the reaction is proceeding slowly, the addition of a catalytic amount of a mild acid, such as a few drops of glacial acetic acid, can accelerate the reaction.[1][4] However, the pH must be carefully controlled, as a pH around 4-5 is generally optimal for imine formation.[1][6] At a very low pH, the amine nucleophile will be protonated and non-reactive.[1]
-
Water Removal: As the reaction is an equilibrium process, the presence of water can prevent it from going to completion.[2] Ensure that water is being effectively removed, either azeotropically or with a drying agent.[1][3][4]
Question 4: The synthesized product is an oil and fails to crystallize. What steps can I take?
Answer: The formation of an oil instead of a solid product is typically due to the presence of impurities or unreacted starting materials which can depress the melting point.[2][3]
-
Confirm Reaction Completion: Use TLC to verify that the starting materials have been fully consumed.[2]
-
Induce Crystallization: If the reaction is complete, try inducing crystallization by placing the flask in an ice bath for an extended period (e.g., 30 minutes).[2] Gently scratching the inside of the flask at the liquid-air interface with a glass rod can also initiate crystal formation.[2]
-
Purification: If impurities are suspected, purifying the oil via column chromatography before another crystallization attempt may be necessary.[2] Alternatively, an acid wash can remove basic impurities like aniline.[5]
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is a Schiff base condensation reaction that proceeds in two main stages:[1]
-
Nucleophilic Addition: The nitrogen atom of the primary amine (aniline) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This results in the formation of a tetrahedral intermediate known as a carbinolamine.[1]
-
Dehydration: The carbinolamine is then protonated on the hydroxyl group, which is subsequently eliminated as a water molecule to form the stable imine (this compound).[1]
What is a typical expected yield for this synthesis?
The yield of this compound can vary significantly depending on the methodology. Conventional methods often report yields between 84-87%.[2] However, optimized and green chemistry approaches, such as those using specific catalysts, can achieve yields as high as 98%.[2]
How can I characterize the final product?
Several analytical techniques can be used to characterize this compound:
-
Melting Point: Pure this compound has a reported melting point in the range of 51-54°C.[1] A sharp melting point within this range is a good indicator of purity.
-
Infrared (IR) Spectroscopy: The formation of the imine can be confirmed by the appearance of a characteristic C=N stretching vibration peak, typically around 1625-1630 cm⁻¹.[1] The disappearance of the C=O stretch from benzaldehyde and the N-H stretches from aniline also indicates product formation.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | None | Ethanol | Room Temp, then Ice Bath | ~45 min | 84-87 | [1] |
| Neat Synthesis | None | None | 125 | 5 hours | 85 | [1][7] |
| Green Synthesis | Kinnow Peel Powder | None | Room Temp | 3 min | 85 | [8] |
| Green Synthesis | PEG-400 | PEG-400 | Room Temp | Not Specified | High | [2][9] |
| Microwave-Assisted | None | None | Microwave Irradiation | 8 min | High | [10] |
| Solid Acid Catalyst | Amberlyst® 15 | None | Room Temp | 2-4 hours | 99 | [10] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol [1][2]
-
Preparation: In a 500-mL round-bottomed flask equipped with a mechanical stirrer, place 106 g (1 mole) of freshly distilled benzaldehyde.
-
Reaction: While stirring rapidly, add 93 g (1 mole) of freshly distilled aniline. An exothermic reaction will occur with the evolution of heat and the separation of water.
-
Standing: Allow the mixture to stand for fifteen minutes at room temperature.
-
Crystallization: Pour the mixture with vigorous stirring into 165 cc of 95% ethanol in a 600-mL beaker. Crystallization should begin in about five minutes.
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Cooling: Allow the mixture to stand for ten minutes at room temperature, and then thirty minutes in an ice-water bath to complete crystallization.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel, press them to remove excess solvent, and then air-dry. The typical yield is 152–158 g (84–87%).
Protocol 2: Green Synthesis using Kinnow Peel Powder Catalyst [11]
-
Mixing Reactants: Add 1 mmol of benzaldehyde and 1 mmol of aniline to a test tube.
-
Adding Catalyst: Add 10 mg of Kinnow peel powder to the mixture.
-
Reaction: Stir the reaction mixture vigorously on a magnetic stirrer at room temperature for 3 minutes.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (9:1 ratio).
-
Work-up: After completion, the product can be isolated and purified, often by recrystallization from ethanol.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction mechanism for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to obtain crystalline N-benzylideneaniline instead of oil
Technical Support Center: N-Benzylideneaniline Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for obtaining a crystalline product.
Frequently Asked Questions (FAQs)
Q1: My this compound product is an oil instead of crystals. What is the cause?
A1: The formation of an oily product is a common issue and can be attributed to several factors. Impurities, such as unreacted starting materials (aniline and benzaldehyde) or byproducts, can depress the melting point of the final product, causing it to appear as an oil.[1] The presence of residual water from the condensation reaction can also contribute to an oily appearance.[1]
Q2: How can I convert my oily this compound into a crystalline solid?
A2: The most effective method to obtain a crystalline product from an oil is through purification, primarily by recrystallization.[1] Ethanol (B145695), particularly an 85% aqueous solution, is a commonly recommended solvent for this purpose.[1][2][3] The process involves dissolving the crude oil in a minimum amount of hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals.[2][4]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should appear as yellowish, needle-like crystals or a pale cream to yellow-brown crystalline powder.[2] The reported melting point for the pure compound is typically in the range of 51-54°C.[2][4] A sharp melting point within this range is a good indicator of high purity.
Q4: Why is it important to use freshly distilled starting materials?
A4: The purity of the reactants is crucial for a successful synthesis. Benzaldehyde (B42025) is particularly susceptible to oxidation in the air, forming benzoic acid.[5][6] Aniline (B41778) can also oxidize and darken over time. Using freshly distilled reagents minimizes the presence of these impurities, which can prevent crystallization and lead to the formation of colored byproducts.[6]
Q5: Can the reaction be performed without a solvent?
A5: Yes, several protocols for the synthesis of this compound are performed "neat," meaning without a solvent.[6][7][8][9] These solvent-free methods are often considered greener alternatives.[7][8] The reaction can be initiated by simply mixing the aniline and benzaldehyde, sometimes with gentle heating.[9]
Troubleshooting Guide: From Oily Product to Crystalline Solid
This guide will help you troubleshoot the issue of obtaining this compound as an oil.
| Problem | Potential Cause | Recommended Solution |
| Product is an oil | Presence of impurities (unreacted starting materials, byproducts) | Purify the product via recrystallization.[1] An acid wash can also be used to remove unreacted aniline.[4] |
| Residual water from the reaction | Ensure the product is thoroughly dried, for example, in a desiccator over a drying agent or under vacuum.[1] | |
| Product fails to crystallize from solution | Solution is supersaturated or cooled too quickly | Try scratching the inside of the flask with a glass rod to induce crystallization.[5] Ensure a slow cooling rate.[2] |
| Insufficient purity | If recrystallization fails, consider purifying the oil by column chromatography before attempting to crystallize it again.[5] | |
| Low yield of crystalline product | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[5][8] |
| Product loss during workup | When washing the crystals, use a small amount of ice-cold solvent to minimize dissolution of the product.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Conventional Method)
This protocol is a standard method for synthesizing this compound with a high yield.[7]
Materials:
-
Freshly distilled benzaldehyde
-
Freshly distilled aniline
-
95% Ethanol
-
85% Ethanol (for recrystallization)
Procedure:
-
In a suitable flask, mix equimolar amounts of freshly distilled benzaldehyde and aniline. For example, use 0.20 moles of benzaldehyde and 0.20 moles of aniline.[3]
-
Stir the mixture vigorously. The reaction is exothermic, and the formation of water will be observed.[10]
-
After approximately 15 minutes, add 33 mL of 95% ethanol and continue to stir for an additional 5 minutes.[3]
-
Allow the mixture to stand at room temperature for 10 minutes, then place it in an ice bath for 30 minutes to facilitate crystallization.[3]
-
Collect the crystals by suction filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold 95% ethanol.[3]
-
Air-dry the crystals.
-
For further purification, recrystallize the product from 85% ethanol.[3]
Protocol 2: Recrystallization of this compound
This protocol is designed to purify crude this compound, particularly if it is obtained as an oil.[2]
Materials:
-
Crude this compound
-
85% Ethanol
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 85% ethanol and gently heat the mixture until the solid or oil has completely dissolved.[2][4]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.[2]
-
To maximize the yield, place the flask in an ice-water bath for at least 30 minutes once it has reached room temperature.[2]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[2]
-
Dry the purified crystals. The expected melting point should be in the range of 51-54°C.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data from various reported protocols for the synthesis of this compound.
| Parameter | Protocol 1 [7] | Protocol 2 [3] | Protocol 3 (Green Chemistry) [11] | Protocol 4 [9] |
| Benzaldehyde | 1.0 mole (106 g) | 0.20 mole | 1.0 mmol | 10.6 g |
| Aniline | 1.0 mole (93 g) | 0.20 mole | 1.0 mmol | 9.3 g |
| Solvent | 95% Ethanol (165 cc) | 95% Ethanol (33 cc) | None (Neat) | None |
| Catalyst | None | None | Kinnow peel powder (10 mg) | None |
| Reaction Time | 15 min | 20 min | 3 min | 5 hours |
| Reaction Temp. | Room Temp. | Room Temp. | Room Temp. | 125 °C |
| Yield | 84-87% | Not specified | 85% | 85% |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the common issue of obtaining an oily product during the synthesis of this compound.
Caption: Troubleshooting workflow for obtaining crystalline this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage of N-benzylideneaniline to prevent degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-benzylideneaniline to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The main degradation pathways for this compound are hydrolysis and photodegradation.[1] The imine (C=N) bond is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions, breaking the molecule down into benzaldehyde (B42025) and aniline (B41778).[1][2] Additionally, exposure to light, especially UV radiation, can lead to photoisomerization and photocleavage.[1]
Q2: What are the visual signs of this compound degradation?
A2: Visual indicators of degradation include a color change from its typical pale yellow or cream crystalline powder to a darker yellow or brown hue.[1] A noticeable change or broadening of the melting point range also suggests the presence of impurities or degradation products.[1]
Q3: How should I properly store this compound for long-term stability?
A3: For optimal long-term stability, this compound should be stored in a tightly sealed, opaque or amber-colored container to protect it from light and moisture.[1][3] It is highly recommended to store it in a cool, dry place, such as a refrigerator (2-8°C) or a desiccator, to minimize the risk of hydrolysis.[1][3] For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.[1]
Q4: Is this compound sensitive to air?
A4: While this compound is relatively stable in dry air, it is best to avoid prolonged exposure.[1] The compound should be stored away from oxidizing agents.[1][4] Any residual aniline impurity from its synthesis is prone to air oxidation, which can cause the sample to darken over time.[1]
Q5: Can I store this compound at room temperature?
A5: Room temperature storage is acceptable for short-term use, provided the compound is in a tightly sealed container and protected from light and moisture.[1] However, for long-term storage, refrigeration is recommended to ensure maximum stability and shelf-life.[1]
Troubleshooting Guide
Issue: Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound due to improper storage. Hydrolysis of the imine bond back to benzaldehyde and aniline is a common reason for irreproducible outcomes.[1]
-
Solution: Always use a freshly opened container or a sample that has been stored correctly under the recommended conditions (cool, dry, dark, and optionally under an inert atmosphere).[1][3] Before use, it is good practice to verify the purity of the compound using an appropriate analytical technique if degradation is suspected.
Issue: Change in Physical Appearance (Color Darkening)
-
Possible Cause 1: Oxidation. The presence of unreacted aniline, which is susceptible to air oxidation, can cause the material to darken.[1]
-
Solution 1: Store the purified this compound under an inert atmosphere like nitrogen or argon to prevent oxidation.[1]
-
Possible Cause 2: Light Exposure. Photochemical reactions can occur upon exposure to light, leading to a color change.[1]
-
Solution 2: Always store the compound in a dark location or use an amber-colored vial to shield it from light.[1]
-
Possible Cause 3: Absorption of Acidic Impurities. Acidic vapors in the laboratory environment can be absorbed by the solid, catalyzing degradation and causing a color change.[1]
-
Solution 3: Ensure the storage container is tightly sealed and stored away from any sources of acidic fumes.[1]
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) for long-term storage.[1] | Ensures maximum stability and shelf-life.[1] |
| Room temperature for short-term storage.[1] | Acceptable if properly sealed from moisture and light.[1] | |
| Humidity | Desiccated environment.[1][3] | Minimizes the risk of hydrolysis of the imine bond.[1] |
| Light | Dark storage (opaque or amber container).[1] | Prevents light-induced degradation pathways.[1] |
| Atmosphere | Tightly sealed container.[4][5][6] | Protects from atmospheric moisture and contaminants. |
| Inert atmosphere (Nitrogen or Argon) for high-purity applications.[1] | Provides the best protection against oxidative degradation.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound via Thin-Layer Chromatography (TLC)
This protocol provides a method to qualitatively assess the degradation of this compound by detecting the presence of its primary hydrolysis products, benzaldehyde and aniline.
Materials:
-
This compound sample to be tested
-
Reference standards: pure this compound, benzaldehyde, and aniline
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, the ratio may need optimization, e.g., 8:2 or 9:1)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Prepare separate solutions of the reference standards (this compound, benzaldehyde, and aniline) at similar concentrations.
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for spotting the samples.
-
Spotting: Using separate capillary tubes, spot the prepared solutions of the test sample and the three reference standards onto the marked points on the baseline. Allow the spots to dry completely.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached near the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Analysis: Compare the chromatogram of the test sample with those of the reference standards. The presence of spots in the test sample lane that correspond to the Rf values of benzaldehyde and aniline indicates hydrolysis and degradation of the this compound.
Mandatory Visualization
Caption: Troubleshooting flowchart for this compound degradation.
References
Addressing discoloration in crude N-benzylideneaniline product
Technical Support Center: N-Benzylideneaniline Synthesis
Welcome to the technical support hub for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound, with a particular focus on addressing product discoloration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in my crude this compound product?
A1: Discoloration, often appearing as a yellow to brown hue, in crude this compound can stem from several factors:
-
Presence of Unreacted Starting Materials: Residual aniline (B41778) is prone to air oxidation, which forms highly colored impurities.[1] Impure or oxidized benzaldehyde (B42025) can also introduce color to the final product.[2]
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of polymeric or colored by-products.[2]
-
Exposure to Light: this compound can undergo photochemical reactions, leading to discoloration. It is advisable to store the compound in a dark place or in an amber-colored vial.[1]
-
Acidic Impurities: The presence of acidic impurities, either from the reagents or absorbed from the laboratory environment, can cause a color change.[1]
-
Hydrolysis: The imine bond in this compound is susceptible to hydrolysis, breaking it down into benzaldehyde and aniline, especially in the presence of moisture or acid.[1]
Q2: What are the common impurities found in crude this compound?
A2: The most prevalent impurities include unreacted aniline and benzaldehyde.[3] Water is also a common impurity as it is a byproduct of the condensation reaction.[4] Depending on the reaction conditions, by-products from side reactions may also be present.[3]
Q3: Why is it crucial to use pure starting materials for the synthesis?
A3: The purity of the starting materials is critical for obtaining a high yield of a clean product. Benzaldehyde can oxidize to benzoic acid, and aniline can have oxidation products.[2] It is recommended to use freshly distilled benzaldehyde and aniline to minimize impurities.[2][5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiment.
Issue 1: My crude this compound product is a dark yellow or brown solid/oil. How can I remove the color?
-
Recommended Solution: Recrystallization
Recrystallization is a highly effective method for purifying and decolorizing crude this compound.[2][3] Ethanol (B145695), particularly an 85% aqueous solution, is a commonly recommended solvent.[4][6][7]
-
Why it works: The desired product and colored impurities often have different solubilities in the chosen solvent. As the hot, saturated solution cools, the less soluble this compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.
-
Issue 2: After recrystallization, my this compound product is still slightly colored. What else can I do?
-
Recommended Solution: Activated Charcoal Treatment
If recrystallization alone is insufficient, you can use activated charcoal during the process.
-
How to proceed: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Issue 3: I suspect unreacted aniline is the main cause of discoloration. Is there a targeted way to remove it?
-
Recommended Solution: Acid Wash (Liquid-Liquid Extraction)
An acid wash can selectively remove basic impurities like aniline.[3]
-
How it works: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Wash the organic solution with a dilute acid (e.g., HCl). The basic aniline will react to form its water-soluble salt, which will partition into the aqueous layer and can be separated. Be aware that imines can be sensitive to hydrolysis under acidic conditions, so this step should be performed quickly.[3]
-
Data Presentation
The following table summarizes the physical properties of this compound, which can be used as indicators of purity.
| Property | Value |
| Molecular Formula | C₁₃H₁₁N[4] |
| Molar Mass | 181.24 g/mol [4] |
| Appearance | Pale yellow crystalline powder or yellowish needle-like crystals[4][6] |
| Melting Point | 51-54 °C[3][6] |
| Boiling Point | 300 °C[3][4] |
| Solubility in Water | Insoluble/Partially Soluble[3][4][6] |
| Solubility in Ethanol | Soluble[3][4][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of this compound.
-
Materials:
-
Benzaldehyde
-
Aniline
-
95% Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of freshly distilled benzaldehyde and aniline.[5]
-
Stir the mixture vigorously. The reaction is often exothermic and will produce water.[5][8]
-
After about 15 minutes, add 95% ethanol and continue stirring.[5][7]
-
Allow the mixture to stand at room temperature to initiate crystallization, then cool it in an ice bath for at least 30 minutes to maximize crystal formation.[5][7]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.[7]
-
Air-dry the product.[7]
-
Protocol 2: Recrystallization of this compound
This protocol describes the purification of crude this compound by recrystallization.
-
Materials:
-
Crude this compound
-
85% Ethanol
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 85% ethanol to the flask and heat the mixture until the solid completely dissolves.[3][4]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.[3]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3][4]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 85% ethanol.[3]
-
Dry the crystals completely. The melting point of the pure product should be sharp, around 52-54 °C.[9]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 538-51-2 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Confirming N-benzylideneaniline Formation: An FT-IR Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and effective tool for confirming the synthesis of N-benzylideneaniline from benzaldehyde (B42025) and aniline (B41778). This guide provides a comparative analysis of the FT-IR spectra of the reactants and the product, supported by experimental data and detailed protocols to aid in the accurate identification of this critical imine.
The formation of this compound, a Schiff base, is characterized by the appearance of a specific absorption band corresponding to the carbon-nitrogen double bond (C=N) of the imine group, alongside the disappearance of characteristic bands from the starting materials. This spectroscopic shift provides definitive evidence of a successful condensation reaction.
Comparative FT-IR Spectral Data
The key to confirming the formation of this compound lies in the analysis of specific regions in the FT-IR spectrum. The disappearance of the C=O stretching vibration from benzaldehyde and the N-H stretching vibrations from aniline, coupled with the emergence of the C=N stretching vibration of the imine, confirms the product's formation.
| Functional Group | Compound | **Characteristic Absorption (cm⁻¹) ** | Significance in Reaction Monitoring |
| C=O (carbonyl) | Benzaldehyde | ~1700 | Disappearance indicates consumption of the aldehyde reactant. |
| N-H (amine) | Aniline | ~3400-3300 (two bands for primary amine) | Disappearance indicates consumption of the amine reactant.[1] |
| C=N (imine) | This compound | ~1625-1630 | Appearance confirms the formation of the Schiff base product.[2][3] |
| C-H (aromatic) | All compounds | ~3100-3000 | Present in both reactants and product; serves as an internal reference. |
| C=C (aromatic) | All compounds | ~1600-1450 | Present in both reactants and product. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the direct condensation of benzaldehyde and aniline. Both conventional and green chemistry approaches have proven effective.
Protocol 1: Conventional Synthesis in Ethanol (B145695) [4]
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1.0 mole of freshly distilled benzaldehyde in 95% ethanol.
-
With continuous stirring, add 1.0 mole of freshly distilled aniline to the solution. An exothermic reaction should be observed.
-
Allow the mixture to stir at room temperature for 15-30 minutes.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.
-
Air-dry the purified crystals.
Protocol 2: Solvent-Free Green Synthesis [5]
-
In a mortar, combine equimolar amounts of aniline and benzaldehyde.
-
Add a catalytic amount of FeSO₄ (approximately 0.1 mol%).[6]
-
Grind the mixture with a pestle for approximately 2-5 minutes. The formation of a solid product and water will be observed.[5][6]
-
Remove the formed water to prevent hydrolysis of the imine product.[5]
-
Recrystallize the crude product from ethanol to obtain pure this compound.
FT-IR Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample (reactant or product) with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, if the sample is a liquid, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or empty salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum for the presence or absence of the characteristic absorption bands outlined in the data table above.
Logical Workflow for Synthesis and Confirmation
The following diagram illustrates the logical progression from the initial reactants to the final confirmation of this compound formation using FT-IR spectroscopy.
By following these protocols and comparative data, researchers can confidently synthesize and confirm the formation of this compound, a versatile intermediate in various fields of chemical and pharmaceutical research.
References
A Comparative Analysis of Reactivity in Substituted N-benzylideneaniline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted N-benzylideneaniline compounds, a class of Schiff bases crucial as intermediates in pharmaceutical synthesis.[1][2][3] The reactivity of the central azomethine (-C=N-) group is highly dependent on the nature and position of substituents on both the aniline (B41778) and benzaldehyde (B42025) rings.[3] Understanding these substituent effects is paramount for controlling reaction outcomes and designing novel therapeutic agents. This document summarizes quantitative experimental data, details relevant experimental protocols, and illustrates the underlying chemical principles governing reactivity.
Electronic Effects on Reactivity
The reactivity of the imine bond in N-benzylideneanilines is fundamentally governed by electronic effects exerted by substituents on the aromatic rings. These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density at the azomethine carbon and nitrogen atoms.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) decrease the electron density of the aromatic ring. When placed on the benzaldehyde ring, an EWG increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. This generally leads to increased reaction rates for processes like hydrolysis.[5]
-
Electron-Donating Groups (EDGs): Substituents such as dimethylamino (-N(CH3)2) or methoxy (B1213986) (-OCH3) increase the electron density of the ring through resonance or induction. An EDG on the benzaldehyde ring reduces the electrophilicity of the imine carbon, thereby decreasing its reactivity towards nucleophiles. Conversely, an EDG on the aniline ring increases the nucleophilicity of the imine nitrogen.[4][5]
The interplay of these effects dictates the stability and reactivity of the imine. For instance, in acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the azomethine nitrogen. The stability of the resulting iminium ion and the susceptibility of the imine to nucleophilic attack by water are both influenced by the electronic nature of the substituents.[6][7]
Quantitative Comparison of Reactivity
The influence of substituents on the reactivity of N-benzylideneanilines can be quantified by examining their rates of hydrolysis or their acid dissociation constants (pKa). The following table summarizes experimental data from studies on the hydrolysis of various substituted this compound derivatives. A Hammett plot, which correlates reaction rates with substituent constants (σ), often yields a linear relationship, providing a quantitative measure of the electronic effects on the transition state of the reaction.[6][8]
| Compound | Substituent (X) on Aniline Ring | Substituent (Y) on Benzylidene Ring | pKa of Conjugate Acid | Hydrolysis Half-Time (t½) | Reference |
| This compound | H | H | 3.48 | — | [6] |
| N-benzylidene-p-dimethylaminoaniline | p-N(CH3)2 | H | 4.48 | 110 ms | [6] |
| N-(p-dimethylaminobenzylidene)aniline | H | p-N(CH3)2 | 4.10 | 30 s | [6] |
| N-benzylidene-p-chloroaniline | p-Cl | H | 2.91 | — | [6] |
| N-benzylidene-m-chloroaniline | m-Cl | H | 2.80 | — | [6] |
| N-benzylidene-p-methoxyaniline | p-OCH3 | H | 3.88 | — | [6] |
Data sourced from studies in 50% ethanol (B145695) or aqueous solutions. Hydrolysis half-times were measured in acidic conditions.[6]
Logical Relationship of Substituent Effects
The following diagram illustrates how substituents on either aromatic ring influence the key factors controlling the reactivity of the imine bond towards nucleophilic attack, such as in hydrolysis.
Caption: Substituent effects on this compound reactivity.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of this compound compounds.
Protocol 1: Green Synthesis of this compound
This protocol describes an environmentally friendly synthesis using a biological catalyst.[9]
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Kinnow peel powder (10 mg, as a green catalyst)
-
Ethanol (for recrystallization)
-
Hexane (B92381) and Ethyl acetate (B1210297) (for TLC)
-
Magnetic stirrer and test tube
Procedure:
-
Add 1 mmol of benzaldehyde, 1 mmol of aniline, and 10 mg of Kinnow peel powder to a test tube.
-
Stir the reaction mixture vigorously on a magnetic stirrer at room temperature for approximately 3-5 minutes.[9]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of hexane and ethyl acetate (9:1 ratio).[9]
-
Upon completion, recrystallize the solid product from ethanol to obtain purified this compound.[9]
-
This procedure can be adapted for various substituted benzaldehydes and anilines to synthesize a library of derivatives.[9]
Protocol 2: Kinetic Measurement of Hydrolysis by UV-Vis Spectroscopy
This protocol outlines a method for determining the rate of hydrolysis of Schiff bases in acidic aqueous solutions.[6]
Materials:
-
Substituted this compound compound
-
50% Ethanol-water solution
-
Aqueous buffer solution (e.g., acetate buffer) or HCl solution to achieve desired pH
-
Potassium chloride (to maintain constant ionic strength)
-
UV-Vis spectrophotometer, optionally with a flow apparatus for unstable compounds
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like ethanol. Prepare the desired aqueous acidic solution (e.g., 0.05 N HCl in 50% ethanol) with the ionic strength adjusted to a constant value (e.g., 0.05 M) using KCl.[6]
-
Kinetic Run: For relatively stable compounds, inject a small aliquot of the stock solution into the acidic solution within a quartz cuvette in the spectrophotometer.
-
For Unstable Compounds: Utilize a flow technique.[6] Pump the Schiff base solution and the acidic solution through a mixer into the observation cell of the spectrophotometer.
-
Data Acquisition: Immediately after mixing, begin recording the change in optical density (absorbance) at the absorption maximum (λmax) of the protonated Schiff base as a function of time.[6]
-
Data Analysis: The hydrolysis reaction typically follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The half-life (t½) can be calculated from the rate constant (t½ = 0.693/k).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of this compound by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-benzylideneaniline Synthesis with TLC Monitoring
For researchers, scientists, and drug development professionals, the synthesis of Schiff bases like N-benzylideneaniline is a foundational step in the development of various biologically active compounds. Validating the successful formation and purity of the product is critical. This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) as a primary monitoring tool against other common analytical techniques, supported by experimental data and detailed protocols.
This compound is synthesized via a condensation reaction between benzaldehyde (B42025) and aniline (B41778). The reaction involves the formation of a characteristic imine (C=N) bond, with the elimination of water.[1][2] While seemingly straightforward, monitoring the reaction's progression to completion and verifying the final product's identity and purity requires robust analytical methods.
Comparison of Validation Techniques
TLC offers a rapid, cost-effective method for real-time reaction monitoring. However, for conclusive structural confirmation and purity assessment, it is best used in conjunction with other spectroscopic and physical methods. The following table summarizes the key performance indicators of various validation techniques.
| Parameter | Thin-Layer Chromatography (TLC) | Melting Point Analysis | FTIR Spectroscopy | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Primary Use | Reaction monitoring, preliminary purity check | Purity assessment and identification | Functional group identification | Detailed structural elucidation | Structural confirmation |
| Time for Analysis | 5-15 minutes | 10-20 minutes | 2-5 minutes | 10-20 minutes | 20-40 minutes |
| Cost per Sample | Very Low | Very Low | Low | High | High |
| Key Result/Value | Rf value | Temperature Range (°C) | Wavenumber (cm⁻¹) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| Expected Result for this compound | Higher Rf than reactants | 52-54 °C[2] | ~1625 cm⁻¹ (C=N stretch)[2][3][4] | ~8.47 ppm (singlet, 1H, -CH=N-)[1][2] | ~160.4 ppm (-CH=N-)[1] |
| Quantitative? | Semi-quantitative at best | No | No | Yes (qNMR) | Yes (with standards) |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent validation are provided below.
Synthesis of this compound
This protocol describes a standard, solvent-based synthesis.
Materials:
-
Benzaldehyde (1.0 mole, 106 g)
-
Aniline (1.0 mole, 93 g)
-
95% Ethanol (165 mL)
-
500 mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Beaker (600 mL)
-
Büchner funnel and ice bath
Procedure:
-
Place 106 g of freshly distilled benzaldehyde into the 500 mL flask equipped with a mechanical stirrer.[2]
-
With rapid stirring, add 93 g of freshly distilled aniline. An exothermic reaction should occur with the separation of water.[2]
-
Allow the mixture to stand for 15 minutes to proceed towards completion.[2]
-
Pour the mixture into a 600 mL beaker containing 165 mL of 95% ethanol, stirring vigorously.
-
Allow the mixture to stand at room temperature for 10 minutes, then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold 85% ethanol, and allow it to air dry.
Validation by Thin-Layer Chromatography (TLC)
TLC is used to monitor the disappearance of reactants and the appearance of the product. The non-polar product, this compound, will travel further up the silica (B1680970) plate than the more polar reactants, aniline and benzaldehyde.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate (B1210297)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC chamber by adding the 9:1 hexane:ethyl acetate mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber atmosphere. Cover with a lid.
-
On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three lanes for aniline (A), benzaldehyde (B), and the reaction mixture (RM).
-
Dissolve small amounts of the starting materials in a suitable solvent (like ethyl acetate) for spotting.
-
Using a capillary spotter, apply a small spot of the aniline solution to lane A, the benzaldehyde solution to lane B, and a sample from the reaction mixture to lane RM.
-
Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the pencil line. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the reactants in the RM lane has disappeared, and a new spot, corresponding to the this compound product, is prominent.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
Alternative Validation Protocols
Melting Point Analysis:
-
A small amount of the dried, purified product is packed into a capillary tube.
-
The tube is placed in a melting point apparatus, and the temperature is slowly increased.
-
The range of temperature from which the solid starts to melt until it becomes completely liquid is recorded. A sharp melting point range close to the literature value (52-54 °C) indicates high purity.[2]
FTIR Spectroscopy:
-
A small sample of the product is analyzed, typically using a KBr pellet or as a thin film.
-
The resulting spectrum is analyzed for key peaks. Successful synthesis is confirmed by the appearance of a strong C=N imine stretching peak around 1625 cm⁻¹ and the disappearance of the C=O stretch from benzaldehyde (around 1700 cm⁻¹) and N-H stretches from aniline (around 3400 cm⁻¹).[2][3]
NMR Spectroscopy:
-
Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹H NMR, the key signal confirming the product's formation is a singlet for the imine proton (-CH=N-) appearing at approximately 8.47 ppm.[1][2]
-
For ¹³C NMR, the imine carbon (-CH=N-) signal appears around 160.4 ppm.[1]
Visualized Workflows
The following diagrams illustrate the experimental and logical workflows for the synthesis and validation of this compound.
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Logical relationship diagram for the validation of this compound.
References
A Comparative Analysis of 4-Methylbenzylidene-4-methylaniline and N-benzylideneaniline: A Guide for Researchers
This guide provides a detailed comparative analysis of two Schiff bases: 4-Methylbenzylidene-4-methylaniline and its parent compound, N-benzylideneaniline. Tailored for researchers, scientists, and drug development professionals, this document objectively compares their synthesis, physicochemical properties, spectroscopic data, and potential applications, supported by experimental protocols and data.
Introduction and Synthesis
Both 4-Methylbenzylidene-4-methylaniline and this compound are imines, or Schiff bases, formed through the condensation reaction between an aromatic aldehyde and a primary aromatic amine.[1][2] this compound is the foundational compound, synthesized from benzaldehyde (B42025) and aniline (B41778).[3] 4-Methylbenzylidene-4-methylaniline is a derivative, synthesized from p-tolualdehyde and p-toluidine (B81030), featuring methyl groups on both phenyl rings.[1][4] This substitution is expected to alter its electronic properties and, consequently, its reactivity and biological activity.[2]
The general synthesis involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-C=N-).[3][5]
Physicochemical Properties
The addition of methyl groups to the this compound structure results in a higher molecular weight and is expected to influence properties such as boiling point and solubility.
| Property | 4-Methylbenzylidene-4-methylaniline | This compound |
| Molecular Formula | C₁₅H₁₅N[1][6] | C₁₃H₁₁N |
| Molecular Weight | 209.29 g/mol [1][6] | 181.23 g/mol [7] |
| CAS Number | 16979-20-7[1][6] | 538-51-2 |
| IUPAC Name | N,1-bis(4-methylphenyl)methanimine[1][6] | N,1-diphenylmethanimine[8] |
| Appearance | Powder or Liquid[9] | Yellowish needle-like crystals[7] |
| Melting Point | Not consistently reported | 50-54 °C[7][10] |
| Boiling Point | Calculated: 682.60 K[6] | 300 °C[7] |
| Solubility | - | Soluble in ethanol (B145695), ether, chloroform[7] |
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the synthesis of Schiff bases. The key indicators are the appearance of a C=N stretching band in the IR spectrum and an azomethine proton signal in the ¹H NMR spectrum, with the simultaneous disappearance of aldehyde and amine precursor signals.[11]
| Spectroscopic Data | 4-Methylbenzylidene-4-methylaniline (Predicted/Typical) | This compound (Experimental) |
| IR: C=N Stretch (cm⁻¹) | 1690-1640[1] | ~1625[12] |
| ¹H NMR: -CH=N- (ppm) | ~8.3 - 8.5[13] | 8.47[12] |
| ¹³C NMR: -CH=N- (ppm) | 158-194[2] | 160.4[12], 193.8[14] |
| Mass Spec (m/z) | Major peaks at 209, 194, 118, 91[15][16] | - |
Structural Characteristics
The crystal structure of this compound has been determined to have a non-planar conformation, with the phenyl rings inclined relative to each other.[17] While specific crystallographic data for 4-Methylbenzylidene-4-methylaniline is not as readily available, it is expected to adopt a similar non-planar structure. The electron-donating methyl groups in 4-Methylbenzylidene-4-methylaniline are predicted to increase the electron density on the aromatic rings and the imine nitrogen, which can influence its coordination chemistry and biological interactions.[2]
Table: Crystal Structure Data for this compound
| Crystal System Parameter | Value |
|---|---|
| Space Group | P 1 21/c 1[17][18] |
| a | 11.9503 Å[17][18] |
| b | 7.9347 Å[17][18] |
| c | 12.1664 Å[17][18] |
| β | 118.321 °[17] |
Reactivity and Applications
The chemistry of both compounds is dominated by the reactivity of the imine group. They are susceptible to hydrolysis, can be reduced at the C=N bond, and the nitrogen's lone pair of electrons allows them to act as effective ligands in coordination chemistry.[17]
-
This compound : As the parent compound, it is a fundamental building block in organic synthesis for creating various heterocyclic compounds and is widely used as a ligand in coordination chemistry.[3][17][19] Derivatives have shown potential antibacterial, antifungal, and antioxidant activities.[2][19]
-
4-Methylbenzylidene-4-methylaniline : While less studied, its structural class is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6] The presence of methyl groups may enhance its efficacy in certain applications. Structurally similar Schiff bases have been investigated as corrosion inhibitors for steel, suggesting a potential application for this compound as well.[20] Metal complexes of analogous Schiff bases have shown significant promise as antimicrobial agents.[21]
Experimental Protocols
Protocol 1: Synthesis of this compound (Conventional Method)
-
Reactant Mixing : In a round-bottom flask, mix equimolar amounts of freshly distilled benzaldehyde (e.g., 0.20 mole) and aniline (e.g., 0.20 mole) with vigorous stirring.[10] The reaction is often exothermic.[12]
-
Solvent Addition : After approximately 15 minutes, add 95% ethanol (e.g., 33 cc) and continue to stir vigorously for an additional 5 minutes.[10]
-
Crystallization : Allow the mixture to stand at room temperature for 10 minutes, then place it in an ice bath for 30 minutes to facilitate crystallization.[10]
-
Isolation and Purification : Collect the formed crystals by vacuum filtration, wash them with cold 95% ethanol, and air-dry.[10] Further purification can be achieved by recrystallization from 85% ethanol.[10]
Protocol 2: Synthesis of 4-Methylbenzylidene-4-methylaniline (Conventional Method)
-
Reactant Preparation : In a round-bottom flask, dissolve p-toluidine (e.g., 10 mmol) in a suitable solvent such as ethanol.[1][11]
-
Addition and Catalysis : To this solution, add an equimolar amount of p-tolualdehyde (10 mmol). Add a few drops of glacial acetic acid to catalyze the reaction.[1][11]
-
Reaction Conditions : Heat the mixture to reflux for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1][4]
-
Isolation : Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[1]
-
Purification : Collect the solid product via vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[1] Further purification can be done by recrystallization from ethanol.[4]
Protocol 3: Spectroscopic Characterization (General)
-
NMR Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified Schiff base in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.[12][13]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[12][13] For ¹³C NMR, use a proton-decoupled pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.[13]
-
-
IR Spectroscopy :
-
Sample Preparation : Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.
-
Data Acquisition : Use a Fourier-Transform Infrared (FT-IR) spectrometer to record the spectrum, typically over the 4000-400 cm⁻¹ range.[13] A background spectrum should be acquired and subtracted from the sample spectrum.[13]
-
Biological Activity Screening
While specific signaling pathway interactions for these compounds are not well-documented, a generalized workflow for initial biological screening is highly relevant for evaluating their therapeutic potential.[1] The broad pharmacological effects of Schiff bases, such as antibacterial and antifungal properties, are often attributed to the azomethine group.[1][22]
Conclusion
This compound serves as a well-characterized foundational Schiff base, while 4-Methylbenzylidene-4-methylaniline represents an important derivative whose properties are modulated by methyl group substitutions. The primary difference lies in the altered electronic characteristics of the methylated compound, which is expected to influence its reactivity, coordination behavior, and biological potential.[2] Both compounds are readily synthesized via condensation reactions. While extensive experimental data exists for this compound, further direct comparative studies are warranted to fully quantify the impact of the methyl substitutions on the performance of 4-Methylbenzylidene-4-methylaniline in various applications, from materials science to medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound [chembk.com]
- 8. Atomfair this compound C13H11N CAS 538-51-2 - ATOMFAIR [atomfair.com]
- 9. 16979-20-7,4-Methyl-N-(4-methylbenzylidene)aniline [lookchemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. 4-Methylbenzylidene-4-methylaniline [webbook.nist.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. jetir.org [jetir.org]
A Comparative Guide to Spectrophotometric Determination of Nickel: N-Benzylideneaniline Ligand and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of nickel is paramount. This guide provides an objective comparison of the spectrophotometric determination of nickel using the N-benzylideneaniline ligand versus other common chromogenic reagents. The performance of each method is supported by experimental data to aid in the selection of the most suitable technique for your analytical needs.
The spectrophotometric determination of nickel relies on the formation of a colored complex between the nickel ion (Ni²⁺) and a complexing agent, or ligand. The intensity of the color, measured as absorbance, is directly proportional to the concentration of nickel in the sample. While this compound offers a viable method for this analysis, a variety of other ligands are also employed, each with its own set of analytical performance characteristics.
Quantitative Performance Comparison
The selection of a suitable ligand for the spectrophotometric determination of nickel is crucial and depends on factors such as sensitivity, selectivity, and the pH of the medium. The following table summarizes the key quantitative performance parameters of this compound and several alternative ligands.
| Ligand | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | Optimal pH | Sandell's Sensitivity (µg cm⁻²) |
| This compound | 360[1] | ~1.63 x 10⁴ (estimated)¹ | 0.5 - 6.0 | 12.5[2] | Not Found |
| Dimethylglyoxime (B607122) (DMG) | 445[3] | 5.42 x 10⁴[4] | 0.15 - 1.5 | 9 - 12[4] | 0.019[1] |
| 2-Acetylpyridine-4-methyl-3-thiosemicarbazone (APMT) | 375[5] | 2.16 x 10⁴[5] | 0.235 - 2.43[5] | 6.0[5] | 0.003[5] |
| Nicotinohydroxamic Acid (NHA) | 530 | 1.37 x 10⁴[6] | 0.43 - 8.56[6] | 9.0[6] | 0.538[7] |
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione (BMBT) | 482[8] | 1.75 x 10⁴[8] | 0.3 - 13[8] | 7.1 - 8.9[8] | Not Found |
¹Estimated from a maximum absorbance of 0.60 for a 4.0 ppm Ni²⁺ solution in a 1 cm cuvette.
Experimental Protocols
Detailed methodologies for the key spectrophotometric determination methods are provided below.
This compound Method
a) Synthesis of this compound Ligand: Equimolar quantities of benzaldehyde (B42025) and aniline (B41778) are mixed with rapid stirring in a round-bottom flask. The reaction is initiated by a slight evolution of heat. The mixture is then refluxed at 80°C for approximately four hours. After cooling, the product is crystallized from absolute ethanol, filtered, and dried.
b) Preparation of Nickel Complex and Spectrophotometric Measurement: A methanolic solution of the synthesized this compound ligand is mixed with a methanolic solution of a nickel salt (e.g., NiCl₂·6H₂O). The mixture is refluxed for several hours. After cooling, the resulting colored complex is separated. For analysis, an aliquot of the sample containing nickel is mixed with the this compound solution. The pH is adjusted to the optimal range (around 12.5) using a suitable buffer. The absorbance of the solution is then measured at 360 nm against a reagent blank.
Dimethylglyoxime (DMG) Method
In an alkaline medium and in the presence of an oxidizing agent (such as bromine water or ammonium (B1175870) persulfate), nickel(II) ions react with dimethylglyoxime to form a stable, red-colored complex[3]. An aliquot of the nickel-containing sample is taken, and the pH is adjusted to the alkaline range (9-12) with an appropriate buffer (e.g., ammonia-ammonium chloride)[4]. The DMG solution (typically in ethanol) and the oxidizing agent are added. The volume is made up to a known standard with distilled water, and the absorbance is measured at approximately 445 nm against a reagent blank[3]. It is crucial to measure the absorbance within a short, fixed time after mixing, as the color intensity can change over time[3].
2-Acetylpyridine-4-methyl-3-thiosemicarbazone (APMT) Method
Nickel(II) ions react with APMT in a buffered medium at a pH of 6.0 (using sodium acetate (B1210297) and acetic acid) to form a yellow-colored complex[5]. This complex can be extracted into an organic solvent such as n-hexanol[5]. A known volume of the sample is mixed with the buffer and the APMT solution. The complex is then extracted into the organic solvent by shaking. The absorbance of the organic layer is measured at 375 nm against a reagent blank[5]. This method is noted for the high stability of the colored complex, which can last for more than 72 hours[5].
Interference Studies
The selectivity of a spectrophotometric method is determined by its susceptibility to interference from other ions present in the sample matrix.
-
Dimethylglyoxime (DMG): This method is known to be susceptible to interference from cobalt(II), copper(II), and iron(II) ions, which can also form colored complexes with DMG[4]. The presence of these ions can lead to erroneously high results for nickel.
-
2-Acetylpyridine-4-methyl-3-thiosemicarbazone (APMT): A significant advantage of this method is its high selectivity. A large number of common cations and anions do not interfere with the determination of nickel. For instance, citrate, tartrate, urea, iodate, and oxalate (B1200264) show high tolerance limits[9].
-
Nicotinohydroxamic Acid (NHA): Most common cations and anions do not interfere significantly. However, EDTA shows strong interference. Iron(III), copper(II), and cobalt(II) can be tolerated at lower concentrations, and their interference can be masked using agents like phosphate, thiourea, and thiocyanate, respectively[6].
-
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione (BMBT): This reagent can form colored complexes with several other metal ions, including Fe(III), Cu(II), and Pd(II). The interference from some of these ions can be minimized by using masking agents like thiosulphate[8].
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the spectrophotometric determination of nickel.
Caption: Experimental workflow for spectrophotometric nickel determination.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. scielo.br [scielo.br]
- 5. Development of a Highly Sensitive Extractive Spectrophotometric Method for the Determination of Nickel(II) from Environmental Matrices Using 2-Acetylpyridine-4-methyl-3-thiosemicarbazone [scirp.org]
- 6. longdom.org [longdom.org]
- 7. scitechjournals.com [scitechjournals.com]
- 8. ijiset.com [ijiset.com]
- 9. jocpr.com [jocpr.com]
Determining the Stoichiometry of N-benzylideneaniline Metal Complexes: A Comparative Guide to Spectrophotometric Methods
For researchers, scientists, and professionals in drug development, understanding the stoichiometry of metal complexes is fundamental to characterizing new compounds and elucidating their mechanisms of action. N-benzylideneaniline, a Schiff base ligand, readily forms complexes with various metal ions, and determining the precise metal-to-ligand ratio is a critical step in their study. This guide provides a comparative overview of common spectrophotometric methods for determining the stoichiometry of these complexes, with a focus on Job's method of continuous variation and its alternatives.
Principles of Stoichiometric Determination
Spectrophotometric methods are widely employed for stoichiometric analysis due to their simplicity, speed, and sensitivity. These techniques rely on the principle that the formation of a metal-ligand complex results in a change in the solution's absorbance of light at a specific wavelength. By systematically varying the concentrations of the metal ion and the ligand, the stoichiometry can be deduced from the point of maximum complex formation, which corresponds to the maximum absorbance.
Comparative Analysis of Methods
Several methods are available for the spectrophotometric determination of metal complex stoichiometry. The choice of method often depends on the stability of the complex, the presence of interfering species, and the specific characteristics of the metal and ligand. The following table summarizes the key performance characteristics of four common methods: Job's method, the mole-ratio method, the slope-ratio method, and the ligand exchange method.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy & Precision |
| Job's Method (Continuous Variation) | The total molar concentration of the metal and ligand is kept constant while their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand. | Simple and widely used. Effective for stable, single-complex systems.[1][2] | Less reliable for weak complexes due to curved plots.[1] Not suitable for systems with multiple complex equilibria. | Accuracy is high for stable complexes. Precision can be affected by the sharpness of the peak in the Job's plot. |
| Mole-Ratio Method | The concentration of the metal ion is held constant while the molar ratio of the ligand to the metal is varied. Absorbance is plotted against this molar ratio. | Can be used for stepwise complex formation if the molar absorptivities and formation constants of the complexes are sufficiently different.[2] | Can be less precise for weak complexes where the inflection point is not sharp.[1] | Recovery of 95.0% and intra-day and inter-day RSD values ranging from 0.23% to 0.8% have been reported for specific applications. |
| Slope-Ratio Method | Two series of solutions are prepared. In one, the metal is in large excess and the ligand concentration is varied. In the other, the ligand is in large excess and the metal concentration is varied. The ratio of the slopes of the absorbance vs. concentration plots gives the stoichiometry. | Particularly useful for weak complexes where other methods fail.[2] | Assumes the reaction goes to completion in the presence of a large excess of one reactant and that only a single complex is formed.[2] | Dependent on the linearity of the calibration curves. |
| Ligand Exchange Method | A colored metal complex of known stoichiometry is reacted with the ligand of interest. The change in absorbance as the original ligand is displaced is measured. | Simpler, quicker, and often more accurate, especially for weak or relatively weak complexes.[3] Can be used for complexes with high mole ratios. | Requires a suitable, well-characterized colored complex to act as an indicator. | High linearity with correlation coefficients (r) often exceeding -0.99.[1] |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable stoichiometric data. Below are generalized procedures for each of the discussed methods.
Job's Method of Continuous Variation
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., NiCl₂) and the this compound ligand in a suitable solvent (e.g., methanol).
-
Preparation of Isomolar Solutions: Prepare a series of solutions by mixing the stock solutions in varying proportions, such that the total volume and the total molar concentration of metal plus ligand remain constant in each solution. For example, prepare a series of 10 mL solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex. Measure the absorbance of each prepared solution at this λmax.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction of the ligand at the point of maximum absorbance corresponds to the stoichiometry of the complex. Two intersecting lines can be drawn through the data points, and their intersection gives the stoichiometric ratio.
Mole-Ratio Method
-
Preparation of Stock Solutions: Prepare stock solutions of the metal salt and the this compound ligand. The concentration of the ligand solution should ideally be higher than that of the metal solution.
-
Preparation of Test Solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied to create a range of ligand-to-metal molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1, etc.).
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.
-
Data Analysis: Plot the absorbance versus the molar ratio of the ligand to the metal. The plot will typically show two intersecting straight lines. The molar ratio at the point of intersection indicates the stoichiometry of the complex.
Slope-Ratio Method
-
Preparation of Stock Solutions: Prepare stock solutions of the metal salt and the this compound ligand.
-
Preparation of 'Metal-in-Excess' Solutions: Prepare a series of solutions with a constant and large excess of the metal ion and varying, small concentrations of the ligand.
-
Preparation of 'Ligand-in-Excess' Solutions: Prepare a second series of solutions with a constant and large excess of the ligand and varying, small concentrations of the metal ion.
-
Spectrophotometric Measurement: Measure the absorbance of all prepared solutions at the λmax of the complex.
-
Data Analysis: Plot absorbance versus the concentration of the varied component for each series. Determine the slope of each line. The ratio of the slope from the 'ligand-in-excess' series to the slope from the 'metal-in-excess' series gives the metal-to-ligand stoichiometry.
Ligand Exchange Method
-
Selection of an Indicator Complex: Choose a colored metal complex (e.g., Fe(III)-salicylate) with a known stoichiometry and stability that absorbs at a wavelength where the this compound complex does not significantly absorb.
-
Preparation of Solutions: Prepare a solution of the indicator complex at a constant concentration. Prepare a series of solutions containing a constant concentration of the indicator complex and varying concentrations of the this compound ligand.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the indicator complex.
-
Data Analysis: Plot the absorbance versus the concentration of the this compound ligand. A decrease in absorbance indicates the displacement of the original ligand. The stoichiometry can be determined by analyzing the inflection point of the resulting curve, often in comparison to a calibration curve of the indicator complex.
Visualizing the Experimental Workflow: Job's Method
The following diagram illustrates the experimental workflow for determining the stoichiometry of a metal complex using Job's method.
Caption: Workflow for Job's Method of Continuous Variation.
Conclusion
The determination of the stoichiometry of this compound metal complexes is a critical step in their characterization. While Job's method is a foundational and widely used technique, the mole-ratio, slope-ratio, and ligand exchange methods offer valuable alternatives, each with its own set of advantages and limitations. For instance, a study on an this compound-nickel complex successfully employed Job's method, the mole-ratio method, and the slope-ratio method, all of which consistently indicated a 1:2 metal-to-ligand stoichiometry. The selection of the most appropriate method will depend on the specific properties of the complex under investigation, with the ligand exchange method showing particular promise for weakly associated complexes. By carefully considering the principles and experimental protocols outlined in this guide, researchers can confidently and accurately determine the stoichiometry of their novel metal complexes.
References
Safety Operating Guide
Personal protective equipment for handling N-Benzylideneaniline
Essential Safety and Handling Guide for N-Benzylideneaniline
For laboratory professionals in research, scientific, and drug development fields, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, ensuring a secure laboratory environment and minimizing risks.
Immediate Safety Precautions: Before handling this compound, it is crucial to be aware of its hazards. The substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][4][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the necessary PPE and safety engineering controls to be implemented.
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4] | Protects against eye irritation or serious eye damage from splashes or dust.[4] |
| Hand Protection | Nitrile rubber gloves.[1][2][3] | Prevents skin contact, which can cause irritation.[4] |
| Skin and Body Protection | Lab coat and appropriate protective clothing to prevent skin exposure.[1][2][3] | Minimizes the risk of skin exposure.[4] |
| Respiratory Protection | Not required under normal, well-ventilated use. For large-scale operations, emergencies, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1][2][4] | Protects against respiratory irritation from inhaling dust.[4] |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[4] | Minimizes inhalation exposure and provides immediate first aid capabilities.[4] |
Quantitative Data and Hazard Summary
The following table summarizes key quantitative data and classifications for this compound, essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₃H₁₁N[1][2][3][6] |
| Molecular Weight | 181.24 g/mol [2][3] |
| Appearance | Light yellow solid[1] |
| Melting Point | 52 - 54 °C[1][2][6] |
| Boiling Point | 300 °C[1][2] |
| Flash Point | > 110 °C[1][2] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2] |
Operational Plan for Handling this compound
Adherence to a structured workflow is crucial for minimizing exposure and preventing contamination. The following step-by-step protocol outlines the safe handling of this compound from preparation to disposal.
Preparation
-
Don Personal Protective Equipment (PPE): Before handling, equip yourself with the appropriate PPE as detailed in the table above, including safety goggles, nitrile gloves, and a lab coat.[4]
-
Ensure Proper Ventilation: Conduct all work in a well-ventilated area.[4] For procedures that may generate dust, a chemical fume hood is strongly recommended.[4]
-
Prepare Work Area: Ensure the workspace is clean and uncluttered. Have spill cleanup materials readily available.[4]
Handling and Use
-
Weighing and Transferring: Handle this compound as a solid. Avoid generating dust during transfer.[5][7] Use a spatula for transferring the solid.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Avoid Incompatible Materials: Keep away from oxidizing agents.[5]
Cleanup
-
Decontaminate Work Area: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][7]
Disposal Plan
This compound must be disposed of as hazardous chemical waste.[3]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and list the contents, including this compound.
-
Disposal Request: Follow your institution's procedures for hazardous waste disposal. Do not dispose of this compound down the drain.[4]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[3] The rinsate must be collected as hazardous waste.[3] After rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.
Spill and Emergency Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Minor Spills:
-
Alert personnel in the immediate area.[3]
-
Wearing appropriate PPE, clean up the spill immediately.[3]
-
For solid spills, carefully sweep up the material to avoid generating dust.[5] Dampening the material with water can help prevent it from becoming airborne.[3]
-
Place all contaminated materials (spilled substance, absorbent pads, gloves, etc.) into a sealed container for disposal as hazardous waste.[3]
-
Label the container as "Hazardous Waste: this compound spill debris" and dispose of it through your institution's Environmental Health and Safety (EHS) office.[3]
-
-
Major Spills:
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.at [fishersci.at]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 538-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
